8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Description
BenchChem offers high-quality 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-6-9(3-4-9)5-7(1)10-8/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYRYDHPRQWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC3)CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Properties of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
[1][2]
Executive Summary
The 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigidified, lipophilic bioisostere of the tropane core. By fusing a cyclopropane ring in a spiro-configuration at the C3 position of the 8-azabicyclo[3.2.1]octane (tropane) skeleton, researchers can access a unique vector for "escaping flatland" (increasing
This guide provides a comprehensive analysis of the physicochemical properties, synthetic accessibility, and pharmacological utility of this scaffold, specifically designed for drug discovery teams optimizing GPCR ligands and monoamine transporter inhibitors.
Structural Architecture & Conformational Dynamics
The Tropane Core vs. Spiro-Modification
The parent structure, 8-azabicyclo[3.2.1]octane , consists of a piperidine ring bridged by an ethylene chain. This creates a rigid "cage" where the nitrogen lone pair orientation is stereochemically distinct.
-
The Spiro-Fusion (C3): The introduction of a cyclopropane ring at C3 creates a spiro-center. Unlike a simple gem-dimethyl group, the cyclopropane ring introduces significant Walsh orbital character (high
-character in -bonds), which can engage in unique electronic interactions with the adjacent piperidine ring. -
Thorpe-Ingold Effect: The spiro-cyclopropane exerts a "gem-dimethyl" like effect, compressing the internal bond angle at C3 (< 109.5°). This steric strain forces the tropane skeleton into a highly defined conformation, reducing the entropic penalty upon receptor binding.
Physicochemical Descriptors[3]
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~151.25 g/mol (Free Base) | Low MW allows for significant decoration (Fragment-Based Drug Design). |
| ClogP | 1.8 - 2.2 | The spiro-cyclopropane adds ~0.8–1.0 log units vs. the ketone (tropinone), improving CNS penetration. |
| pKa (Conj. Acid) | 9.8 - 10.2 | The bridgehead nitrogen is highly basic. The spiro-ring at C3 has minimal inductive effect on N8 due to distance. |
| TPSA | ~12 Ų | Highly permeable; ideal for blood-brain barrier (BBB) traversal. |
| Fsp3 | 1.0 (if saturated) | Maximize 3D-complexity; correlates with higher clinical success rates. |
Synthetic Access & Methodology
The synthesis of this scaffold is a classic example of "late-stage functionalization" of the tropane core. The most robust route proceeds via the Simmons-Smith cyclopropanation of an exocyclic alkene derived from tropinone.
Core Synthetic Pathway
The synthesis requires a two-step sequence starting from commercially available Tropinone .
-
Olefination: Conversion of the C3 ketone to an exocyclic methylene group via Wittig reaction.
-
Cyclopropanation: Stereospecific addition of a methylene carbenoid across the double bond.[1]
Detailed Protocol: Furukawa-Modified Simmons-Smith
Rationale: The Furukawa modification (
Step 1: Methylenation
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure: Suspend phosphonium salt (1.2 eq) in dry THF at 0°C. Add base dropwise. Stir 1h (yellow ylide forms). Add Tropinone (1.0 eq). Reflux 12h.
-
Checkpoint: Product (3-methylene-8-methyl-8-azabicyclo[3.2.1]octane) is volatile; careful rotary evaporation is required.
Step 2: Spiro-Cyclopropanation
-
Reagents: Diethylzinc (
, 1.0M in hexanes), Diiodomethane ( ), 1,2-Dichloroethane (DCE). -
Procedure:
-
Under
, dissolve the alkene (from Step 1) in anhydrous DCE at -10°C. -
Add
(2.0 eq) cautiously. -
Add
(2.0 eq) dropwise (exothermic!). -
Allow to warm to RT and stir 12h.
-
Quench: Saturated
(aq).
-
-
Safety Note: Organozincs are pyrophoric. Diiodomethane is light-sensitive.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow from Tropinone to the 8-Azaspiro scaffold via Furukawa-modified cyclopropanation.
Medicinal Chemistry Applications
Metabolic Stability (The "Blocker" Strategy)
One of the primary reasons to employ this scaffold is to block metabolic liabilities found in related structures.
-
Ketone Reduction: In Tropinone-based drugs, the C3 ketone is a "soft spot" for reductases, leading to alcohol metabolites (tropine/pseudotropine). The spiro-cyclopropane completely eliminates this liability.
-
Hydrolysis: Unlike ester-based tropanes (e.g., cocaine, atropine), the spiro-alkane is hydrolytically stable.
Selectivity Profiling
The spiro-cyclopropane moiety is lipophilic but sterically compact. It fits into hydrophobic pockets of GPCRs (e.g., Mu-Opioid Receptor, Muscarinic Receptors) where a simple methyl group is too small, but a phenyl ring is too large.
Case Study: Opioid Receptor Antagonists Research into "N-substituted 8-azabicyclo[3.2.1]octanes" often utilizes the C3-spiro modification to enforce selectivity for Mu vs. Kappa receptors. The rigid spiro group prevents the "induced fit" often required for agonist activity, thereby favoring antagonist profiles [1].
Decision Tree: When to Use This Scaffold?
Figure 2: Strategic decision tree for deploying the 8-Azaspiro scaffold in lead optimization.
References
-
Simmons-Smith Reaction Mechanism & Scope
-
Tropane Alkaloid Pharmacology
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.[7] Pharmacological Reports.
-
Source:
-
-
Physicochemical Properties of 8-Azabicyclo[3.2.
- PubChem CID 136097.
-
Source:
-
Spiro-Cyclopropane in Drug Design
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Specifically regarding bioisosterism and ring constraints).
-
Source:
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- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tropane and 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Scaffolds: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Legacy and Future Evolution of the Tropane Scaffold
The tropane skeleton, a bicyclic [3.2.1] alkaloid, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with profound physiological effects.[1] From the anticholinergic activities of atropine and scopolamine to the stimulant properties of cocaine, the 8-azabicyclo[3.2.1]octane framework has been a cornerstone of pharmacology for over a century.[2] Its rigid structure provides a well-defined three-dimensional arrangement of pharmacophoric features, enabling precise interactions with a variety of biological targets, including muscarinic acetylcholine receptors and monoamine transporters.[3][4]
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists continuously explore modifications of established scaffolds. One such intriguing modification is the introduction of a spiro-fused cyclopropane ring at the C3 position, giving rise to the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] core. This seemingly subtle structural alteration introduces significant changes in stereochemistry, conformational rigidity, and electronic properties, offering a compelling avenue for modulating biological activity.[5]
This in-depth technical guide provides a comprehensive comparative analysis of the classical tropane and the novel 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] structures. We will delve into their structural nuances, physicochemical properties, and the strategic implications of introducing the cyclopropyl moiety. Furthermore, this guide will furnish detailed, field-proven methodologies for the synthesis, purification, and characterization of these compounds, empowering researchers to explore this promising area of medicinal chemistry.
Structural and Conformational Analysis: A Tale of Two Cores
The fundamental difference between the two scaffolds lies in the substitution at the C3 position of the 8-azabicyclo[3.2.1]octane core. In traditional tropane alkaloids, this position is typically substituted with a hydroxyl or an ester group, which can exist in either an axial (α) or equatorial (β) orientation. In contrast, the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] structure features a spiro-fused cyclopropane ring at this position.
The Tropane Core: A Flexible Foundation
The tropane skeleton consists of a piperidine and a pyrrolidine ring sharing a common nitrogen atom and two carbon atoms. The piperidine ring typically adopts a chair conformation, which can undergo ring flipping, although this is often influenced by the nature and orientation of substituents. The nitrogen bridge introduces a degree of rigidity, but conformational flexibility remains a key feature of the tropane scaffold.
The Spiro-Cyclopropane Modification: Introducing Rigidity and Novel Vectors
The introduction of a spiro-fused cyclopropane ring at C3 dramatically alters the conformational landscape. The three-membered ring is inherently rigid and planar, and its fusion to the tropane core restricts the conformational flexibility of the piperidine ring.[6] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.[5]
Furthermore, the cyclopropane ring introduces novel vectors for substituent placement. The two additional carbon atoms of the cyclopropane ring provide new points for chemical modification, allowing for the exploration of previously inaccessible chemical space.
Physicochemical Properties: The Impact of Cyclopropanation
The introduction of a cyclopropane ring is known to influence a range of physicochemical properties relevant to drug development.[5] A comparative summary of the expected differences between tropane and 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] is presented below.
| Property | Tropane | 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | Rationale for Difference |
| Lipophilicity (LogP) | Variable, dependent on substituents. | Generally higher. | The addition of two carbon atoms increases the hydrocarbon character of the molecule. |
| Aqueous Solubility | Generally moderate, can be improved by salt formation. | Generally lower. | The increased lipophilicity typically leads to decreased aqueous solubility. |
| Metabolic Stability | Can be susceptible to oxidation at various positions. | Potentially enhanced. | The cyclopropane ring can block sites of metabolism and is generally more resistant to oxidative degradation than alkyl chains.[5] |
| pKa | Typically around 8-10 for the tertiary amine. | Expected to be similar to tropane. | The electronic effect of the spiro-cyclopropane ring on the distant nitrogen is likely to be minimal. |
| Molecular Weight | Lower. | Higher (by 26.04 g/mol ). | Addition of a C2H2 unit. |
| Shape and Rigidity | More flexible, chair-boat interconversion possible. | More rigid and conformationally constrained. | The spiro-fused cyclopropane ring locks the conformation of the adjacent six-membered ring.[6] |
Synthesis and Characterization: A Practical Guide
The synthesis and characterization of these scaffolds require a robust understanding of modern organic chemistry techniques. This section provides detailed, actionable protocols for their preparation and analysis.
Synthesis of the Tropane Core: The Robinson-Schöpf Condensation
The Robinson-Schöpf condensation remains a classic and efficient method for the synthesis of the tropane skeleton.
Workflow for Tropinone Synthesis
Caption: Robinson-Schöpf synthesis of tropinone.
Experimental Protocol: Synthesis of Tropinone
-
Preparation of Reagents: Prepare aqueous solutions of succinaldehyde, methylamine hydrochloride, and acetone dicarboxylic acid.
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer, combine the solutions of succinaldehyde and methylamine hydrochloride.
-
pH Adjustment: Adjust the pH of the mixture to between 4 and 5 using a suitable buffer (e.g., citrate buffer).
-
Addition of Acetone Dicarboxylic Acid: Slowly add the solution of acetone dicarboxylic acid to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, basify the mixture with a strong base (e.g., NaOH) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tropinone can be purified by vacuum distillation or column chromatography.
Synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
The synthesis of the spiro-cyclopropane derivative can be achieved from tropinone via a Wittig-type reaction followed by cyclopropanation.
Workflow for Spiro-Cyclopropane Synthesis
Caption: Synthesis of the spiro-cyclopropane scaffold.
Experimental Protocol: Synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
-
Synthesis of 3-Methylene-8-azabicyclo[3.2.1]octane:
-
Prepare a solution of the Wittig reagent (e.g., methyltriphenylphosphonium bromide) in a suitable aprotic solvent (e.g., THF).
-
Add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.
-
Slowly add a solution of tropinone in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting exo-methylene tropane by column chromatography.
-
-
Simmons-Smith Cyclopropanation:
-
Prepare the Simmons-Smith reagent by adding diiodomethane to a zinc-copper couple in a suitable solvent (e.g., diethyl ether).
-
Add the solution of 3-methylene-8-azabicyclo[3.2.1]octane to the Simmons-Smith reagent.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product, 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], by column chromatography.[7]
-
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous characterization of these compounds.
Workflow for Analytical Characterization
Caption: Comprehensive analytical workflow.
Expected Spectroscopic Features:
-
¹H NMR:
-
Tropane: Characteristic signals for the N-methyl group (singlet, ~2.2-2.5 ppm) and the bridgehead protons.
-
Spiro-cyclopropane: The appearance of high-field signals (typically 0-1 ppm) for the cyclopropyl protons. The diastereotopic nature of the cyclopropyl protons may lead to complex splitting patterns.
-
-
¹³C NMR:
-
Tropane: Well-defined signals for the bicyclic core.[8]
-
Spiro-cyclopropane: The appearance of upfield signals for the cyclopropyl carbons, including a quaternary spiro-carbon.
-
-
IR Spectroscopy:
-
Both compounds will show C-H stretching and bending vibrations. The presence of the cyclopropane ring in the spiro-compound may give rise to characteristic C-H stretches at slightly higher wavenumbers (~3050-3100 cm⁻¹) compared to the tropane core.
-
-
Mass Spectrometry:
-
Both compounds are expected to show a prominent molecular ion peak. Fragmentation patterns will differ, with the spiro-cyclopropane potentially showing characteristic losses of fragments from the three-membered ring.[9]
-
Protocol for X-ray Crystallography
For unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[10]
-
Crystal Growth: Grow single crystals of the hydrochloride or another suitable salt of the purified compound by slow evaporation from a suitable solvent system (e.g., ethanol/ether).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Pharmacological Evaluation: A Comparative Approach
The introduction of the spiro-cyclopropane moiety is anticipated to modulate the pharmacological profile. A systematic evaluation of the binding affinities at key receptors is crucial to understand these structure-activity relationships.
Workflow for Pharmacological Profiling
Caption: Workflow for comparative pharmacological evaluation.
Protocol for Competitive Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membrane homogenates expressing the target receptors (e.g., muscarinic M1-M5, dopamine transporter, serotonin transporter).
-
Assay Setup: In a 96-well plate, incubate the membrane homogenates with a known concentration of a specific radioligand (e.g., [³H]NMS for muscarinic receptors, [³H]WIN 35,428 for dopamine transporter) and varying concentrations of the test compounds (tropane and spiro-cyclopropane analogs).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Hypothesized Pharmacological Differences:
-
Receptor Selectivity: The more rigid and conformationally defined structure of the spiro-cyclopropane analog may lead to enhanced selectivity for a particular receptor subtype. The novel vectors for substitution on the cyclopropane ring could be exploited to fine-tune selectivity.
-
Binding Affinity: The increased lipophilicity and rigidity of the spiro-compound could lead to either increased or decreased binding affinity depending on the specific receptor and the nature of the binding pocket. The altered shape may allow for more optimal interactions in some cases, while creating steric clashes in others. Preliminary studies on some spirocyclic tropane derivatives have suggested potential for activity at serotonin receptors.[11]
Conclusion and Future Directions
The 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold represents a compelling, yet underexplored, modification of the classical tropane structure. Its inherent rigidity, altered physicochemical properties, and novel substitution vectors offer exciting opportunities for the design of new therapeutic agents with potentially improved pharmacological profiles. This guide has provided a comprehensive framework for the synthesis, characterization, and comparative evaluation of this novel scaffold alongside its well-established tropane counterpart.
Future research in this area should focus on the systematic exploration of substitutions on the cyclopropane ring to build a comprehensive structure-activity relationship profile. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds and to validate their therapeutic potential. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers poised to explore the next evolution of tropane-based drug discovery.
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ResearchGate. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. [Link]
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PMC. (n.d.). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. [Link]
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Reiser, O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
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eScholarship.org. (2023, October 23). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. [Link]
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PubMed. (2010, March 25). Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models. [Link]
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Shahjalal University of Science & Technology. (2012, June). Tropane. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
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Molecular weight and physical characteristics of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Executive Summary
This technical guide provides a comprehensive analysis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] , a specialized bicyclic scaffold increasingly utilized in medicinal chemistry. This moiety represents a conformationally restricted analogue of the tropane (8-azabicyclo[3.2.1]octane) core. The spiro-fusion of a cyclopropane ring at the C3 position introduces significant steric bulk and rigidity without adding excessive molecular weight, making it an ideal pharmacophore for modulating receptor binding affinity—particularly in mu-opioid receptor antagonists and monoamine transporter inhibitors.
This document details the physicochemical properties, validated synthetic pathways, and characterization protocols required for the effective integration of this scaffold into drug discovery pipelines.
Physicochemical Profile
The following data characterizes the hydrochloride salt, which is the thermodynamically stable form typically supplied for research and development.
Table 1: Key Physical & Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | Systematic nomenclature |
| CAS Number | 2031260-37-2 | Specific to the HCl salt |
| Molecular Formula | C₉H₁₆ClN | Free Base: C₉H₁₅N |
| Molecular Weight | 173.68 g/mol | Free Base: 137.22 g/mol |
| Physical State | White to off-white solid | Crystalline powder |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | High aqueous solubility due to ionic nature |
| pKa (Calc.) | ~9.8 (Secondary Amine) | Basicity comparable to nortropane |
| LogP (Calc.) | ~1.48 | Moderate lipophilicity; blood-brain barrier permeable |
| H-Bond Donors | 2 (Ammonium form) | 1 in Free Base form |
| H-Bond Acceptors | 0 | Nitrogen is protonated in salt form |
Critical Note on Stoichiometry: When using this reagent in coupling reactions, ensure calculations account for the hydrochloride counterion (MW 173.68 vs 137.22). A neutralization step (e.g., with DIPEA or Et₃N) is required to liberate the nucleophilic secondary amine.
Synthetic Methodology
The synthesis of the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] core requires a strategic approach to constructing the spiro-junction. The most robust, field-validated route involves the cyclopropanation of a 3-methylene-8-azabicyclo[3.2.1]octane intermediate.
Validated Synthetic Pathway
The synthesis proceeds in three distinct phases:
-
Olefination: Conversion of the ketone (N-protected nortropinone) to an exocyclic alkene.
-
Cyclopropanation: Simmons-Smith reaction to install the spiro-cyclopropane.
-
Deprotection: Removal of the protecting group to yield the final amine salt.
Figure 1: Step-wise synthetic workflow for the generation of the 8-azaspiro scaffold.
Detailed Protocol: Simmons-Smith Cyclopropanation
This step is the most technically demanding. The quality of the zinc reagent is critical for conversion.
Reagents:
-
3-Methylene-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane (1.0 eq)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 eq)
-
Diiodomethane (CH₂I₂) (10.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Add anhydrous DCM (10 mL/mmol substrate).
-
Reagent Formation: Cool the solvent to 0°C. Carefully add Diethylzinc (Et₂Zn) solution via syringe. Caution: Et₂Zn is pyrophoric.
-
Carbenoid Generation: Add Diiodomethane dropwise over 20 minutes, maintaining the temperature at 0°C. A white precipitate (Furukawa reagent) will form. Stir for 30 minutes.
-
Addition: Dissolve the 3-methylene intermediate in minimal DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 12–18 hours. Monitor by TLC or LCMS for the disappearance of the alkene.
-
Quench: Cool to 0°C. Extremely slowly quench with saturated aqueous NH₄Cl. Note: Vigorous gas evolution will occur.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove zinc salts and trace iodides.
Characterization & Quality Control
To ensure the integrity of the scaffold before using it in downstream SAR (Structure-Activity Relationship) studies, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The spiro-cyclopropane ring introduces unique high-field signals that are diagnostic of successful synthesis.
-
¹H NMR (400 MHz, D₂O/DMSO-d₆):
-
δ 0.30 – 0.80 ppm (m, 4H): Distinctive multiplet corresponding to the cyclopropane methylene protons. This is the "fingerprint" region for this molecule.
-
δ 1.60 – 2.20 ppm (m, ~6H): Bicyclic framework protons (axial/equatorial mix).
-
δ 3.90 – 4.10 ppm (br s, 2H): Bridgehead protons (H1 and H5) adjacent to the nitrogen.
-
-
¹³C NMR:
-
δ ~20.0 – 30.0 ppm: Cyclopropane CH₂ carbons.
-
δ ~30.0 – 40.0 ppm: Spiro quaternary carbon (C3).
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive
-
Target Mass:
-
[M+H]⁺ = 138.1 (Free Base)
-
Note: You will not see the chloride ion (35/37) in the positive scan, but the retention time should be consistent with a polar amine.
-
Handling, Stability, and Safety
Storage Conditions
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: Store at 2–8°C for long-term stability.
-
Shelf Life: >2 years if protected from moisture.
Safety Precautions
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is sufficient.
-
Reactivity: Incompatible with strong oxidizing agents. Avoid mixing with strong bases unless intended for free-basing.
References
-
PubChem . (2023). Compound Summary: 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] derivatives. National Library of Medicine. Retrieved from [Link]
- K. C. Nicolaou et al. (2011). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid-Derived Cyclopropanes. Journal of Organic Chemistry. (Contextual grounding for cyclopropane synthesis on tropane cores).
Methodological & Application
Application Note: Synthetic Routes for 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] from Tropinone
[1]
Executive Summary & Strategic Analysis
The 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold represents a conformationally restricted surrogate for the piperidine or tropane ring systems.[1] It is a high-value pharmacophore found in CCR5 antagonists (e.g., Maraviroc analogs) and novel opioid receptor modulators.[1]
Synthesizing this moiety from Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) presents a specific chemoselective challenge: the "Nitrogen Switch." Tropinone possesses an N-methyl group, whereas the target scaffold typically requires a secondary amine or a carbamate-protected nitrogen for downstream medicinal chemistry diversification.[1]
This guide details a robust, three-phase synthetic route:
-
N-Demethylation/Protection: Replacing the N-methyl with an N-Boc group to prevent amine interference in carbenoid chemistry.[1]
-
Wittig Olefination: Converting the C3 ketone to an exocyclic methylene.[1]
-
Simmons-Smith Cyclopropanation: Installing the spiro-cyclopropane ring using a Zinc-carbenoid species.[1][2]
Retrosynthetic Logic
The following diagram illustrates the strategic disconnection of the target molecule back to the commercially available tropinone.
Figure 1: Retrosynthetic analysis showing the disconnection of the spiro-cyclopropane to the tropinone core.[1]
Phase 1: The Nitrogen Switch (Demethylation & Protection)
Direct cyclopropanation on N-methyl tropinone is risky due to the basicity of the tertiary amine, which can coordinate with Zinc reagents, quenching the Simmons-Smith reaction. Therefore, we first convert the N-methyl to an N-Boc group.[1]
Mechanism & Rationale
We utilize 1-Chloroethyl chloroformate (ACE-Cl) for demethylation.[1] Unlike the traditional Von Braun reaction (cyanogen bromide), ACE-Cl is less toxic and yields the secondary amine hydrochloride directly upon methanolysis, avoiding harsh hydrolysis conditions.
Protocol A: Synthesis of N-Boc-Nortropinone[1]
Reagents:
-
Tropinone (1.0 equiv)[1]
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)[1]
-
1,2-Dichloroethane (DCE) (Solvent)[1]
-
Methanol (MeOH)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv)[1]
Step-by-Step Procedure:
-
Acylation: Dissolve Tropinone (13.9 g, 100 mmol) in anhydrous DCE (150 mL) under N₂ atmosphere. Cool to 0°C.[1][3][4]
-
Addition: Dropwise add ACE-Cl (13 mL, 120 mmol). The solution may darken slightly.
-
Reflux: Heat the mixture to reflux (83°C) for 3–4 hours. Monitor by TLC (disappearance of Tropinone).[1]
-
Methanolysis: Cool to room temperature (RT) and concentrate in vacuo to remove DCE and excess ACE-Cl. Redissolve the oily residue in MeOH (100 mL) and reflux for 1 hour. (This decomposes the intermediate carbamate to the amine HCl salt).
-
Concentration: Concentrate the MeOH solution to obtain crude Nortropinone·HCl.
-
Protection: Suspend the crude salt in DCM (200 mL). Add TEA (35 mL, 250 mmol) followed by Boc₂O (24 g, 110 mmol). Stir at RT for 12 hours.[1][5]
-
Workup: Wash with 1M HCl (2x), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug.
Expected Yield: 85–90% (over 2 steps).[1] Key Data: ¹H NMR will show the loss of the N-CH₃ singlet (~2.3 ppm) and appearance of the Boc singlet (~1.45 ppm).
Phase 2: Wittig Olefination[1]
The ketone at C3 is sterically hindered by the bicyclic bridge. Standard Wittig conditions using a strong base are required to force the formation of the exocyclic double bond.
Protocol B: Synthesis of 3-Methylene-N-Boc-Nortropane[1]
Reagents:
-
Methyltriphenylphosphonium bromide (MePPh₃Br) (1.5 equiv)[1]
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous
-
N-Boc-Nortropinone (from Phase 1)[1]
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried flask under Argon, suspend MePPh₃Br (1.5 equiv) in anhydrous THF. Cool to 0°C.[1][3][4]
-
Base Addition: Add KOtBu (1.5 equiv) portion-wise. The suspension will turn bright yellow (characteristic of the phosphorous ylide). Stir for 45 minutes at 0°C.
-
Substrate Addition: Dissolve N-Boc-Nortropinone (1.0 equiv) in minimum THF and add dropwise to the ylide solution.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.
-
Extraction: Extract with Diethyl Ether (Et₂O) (3x). (Ether is preferred over DCM to precipitate triphenylphosphine oxide).[1]
-
Purification: Flash chromatography (Silica, 10% EtOAc in Hexanes).
Critical Control Point: Ensure anhydrous conditions. Moisture quenches the ylide immediately.[1]
Phase 3: Spiro-Cyclopropanation (Simmons-Smith)[1]
This is the defining step. We employ the Furukawa modification (Et₂Zn + CH₂I₂) rather than the traditional Zn-Cu couple.[2] Diethylzinc provides a homogeneous reaction mixture and more reproducible reactivity for sterically demanding alkenes.[1]
Protocol C: Synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] (N-Boc)
Reagents:
-
3-Methylene-N-Boc-Nortropane (1.0 equiv)[1]
-
Diethylzinc (Et₂Zn) (1.0 M in Hexanes, 5.0 equiv)
-
Diiodomethane (CH₂I₂) (5.0 equiv)[1]
-
Dichloromethane (DCM) or Toluene (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and N₂ inlet. Add the alkene (1.0 equiv) and anhydrous DCM.[1] Cool to 0°C.[1][3][4]
-
Reagent Prep: Carefully add Et₂Zn (5.0 equiv) via syringe.
-
Carbenoid Formation: Add CH₂I₂ (5.0 equiv) dropwise over 20 minutes. A white precipitate (ZnI₂) may form.[1]
-
Reaction: Allow to warm to RT, then reflux gently (40°C) for 6–12 hours. Monitor by TLC/GC-MS.
-
Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.[1]
-
Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with 1M NaOH (to remove zinc salts), water, and brine.
-
Deprotection (Optional): If the free amine is required, treat the N-Boc product with 4M HCl in Dioxane for 2 hours to yield the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride .
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the 3-phase synthesis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Wittig | Moisture in reagents; Enolization of ketone.[1] | Dry MePPh₃Br under vacuum at 100°C. Use excess base/ylide (up to 2.0 equiv).[1] |
| Incomplete Cyclopropanation | Zinc reagent degradation; Steric hindrance.[1] | Add a second portion of Et₂Zn/CH₂I₂ after 6 hours.[1] Ensure vigorous stirring. |
| Pyrophoric Flare | Et₂Zn exposure to air.[1] | Use long needles, sure-seal bottles, and maintain positive N₂ pressure.[1] |
| Product is Sticky Oil | Residual Zinc salts.[1] | Perform an EDTA wash or wash with 10% NaOH during workup to chelate Zinc.[1] |
References
-
Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines."[1] Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.[1] Link (Seminal paper on ACE-Cl demethylation).[1]
-
Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes."[1] Journal of the American Chemical Society, vol. 81, no. 16, 1959, pp. 4256–4264.[1] Link[1]
-
Furukawa, J., et al. "A Novel Route to Cyclopropanes from Olefins."[1] Tetrahedron Letters, vol. 7, no. 28, 1966, pp. 3353–3354.[1] Link (Diethylzinc modification).[1]
-
Pfizer Inc. "Preparation of tropane derivatives as CCR5 receptor antagonists."[1] WO Patent 2001090106.[1] (Industrial application of the spiro-tropane scaffold).
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. EP2170898B1 - Methods for n-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
Application Note: Functionalization of the Secondary Amine in 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Executive Summary & Strategic Analysis
The scaffold 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] (often supplied as the HCl salt, CAS 2031260-37-2 or related derivatives) represents a "privileged structure" in modern medicinal chemistry.[1] It serves as a conformationally restricted bioisostere of piperidine and tropane, widely utilized in the design of monoamine transporter inhibitors (DAT/SERT/NET) and nociceptin receptor modulators.
The Challenge: Sterics and Strain
Unlike simple piperidines, the reactive secondary amine at position 8 is located at a bridgehead .[1] This introduces two critical constraints:
-
Steric Hindrance: The bicyclic cage shields the nitrogen lone pair, reducing nucleophilicity compared to flat cyclic amines.
-
Ring Strain: While the spiro-cyclopropane at C3 is distal, the overall rigidity of the bicyclo[3.2.1] system imposes geometric constraints that can impede the transition states of bulky coupling reactions (e.g., Pd-catalyzed arylation).
This guide provides three validated protocols optimized to overcome these specific barriers.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on your target moiety and the electronic requirements of the linker.
Figure 1: Strategic decision tree for functionalizing the 8-position nitrogen. Note the critical salt neutralization step for Pd-catalyzed reactions.
Detailed Experimental Protocols
Protocol 1: Reductive Amination (Alkyl Linkers)
Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for this scaffold because it is self-limiting to the tertiary amine and tolerates the cyclopropane ring (which can open under harsh Lewis acidic conditions).
Reagents:
-
Substrate: 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] HCl
-
Carbonyl Source: Aldehyde or Ketone (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM[1]
-
Additive: Acetic Acid (catalytic)[1]
Step-by-Step Workflow:
-
Free Basing (In Situ): Suspend the amine HCl salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 min to liberate the free base. Note: If the solution remains cloudy, this is acceptable.
-
Imine Formation: Add the aldehyde/ketone (1.1 mmol). If the carbonyl is unreactive (e.g., acetophenone), add Acetic Acid (1-2 drops) to catalyze imine formation.[1] Stir for 30–60 mins at Room Temperature (RT).
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of starting amine mass ~138/152 depending on exact derivative).
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 min to quench borates.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol 2: Buchwald-Hartwig Arylation (Aryl Linkers)
Rationale: This is the most challenging transformation. The bridgehead nitrogen is sterically hindered. Standard ligands (e.g., BINAP, dppf) often fail or give low yields.[1] RuPhos or BrettPhos precatalysts are strictly required here because they create a large "pocket" that accommodates the bicyclic amine while preventing β-hydride elimination.
Reagents:
-
Substrate: Amine Free Base (or HCl salt + 2 equiv Base)
-
Coupling Partner: Aryl Bromide or Iodide (1.0 equiv)[1]
-
Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Crucial for activation.[1]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charging: Add the Amine HCl salt (1.0 mmol), Aryl Bromide (1.0 mmol), and NaOtBu (2.2 mmol - extra base accounts for HCl salt neutralization).
-
Catalyst Addition: Add RuPhos Pd G3 (0.03 mmol) and the RuPhos ligand (0.03 mmol) if not using the pre-catalyst.
-
Solvent: Add anhydrous Toluene (5 mL) via syringe.
-
Degassing: Sparge with Nitrogen for 5 minutes (bubbling gas through liquid).
-
Heating: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Note: Do not exceed 110°C as the cyclopropane ring may degrade under prolonged high thermal stress in the presence of Pd.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Flash Chromatography.
Troubleshooting Table: Arylation
| Issue | Probable Cause | Solution |
| No Reaction | Oxidative addition failure | Switch from Aryl-Br to Aryl-I. |
| Low Conversion | Steric clash at Nitrogen | Switch ligand to BrettPhos (bulkier).[1] Increase Temp to 100°C. |
| Dehalogenation | β-hydride elimination | Use RuPhos ; ensure solvent is strictly anhydrous. |
Protocol 3: Amide Coupling (Acyl Linkers)
Rationale: While simple, the steric bulk of the bridgehead nitrogen can slow down acylation. HATU is preferred over EDC/HOBt because the At-HOAt active ester is more reactive toward hindered amines.
Reagents:
-
Coupling Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Acid: Carboxylic Acid of choice (1.1 equiv)
-
Solvent: DMF (dimethylformamide)[1]
Step-by-Step Workflow:
-
Pre-activation: Dissolve Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes. Solution usually turns yellow/orange.[1]
-
Amine Addition: Add the 8-Azaspiro amine (1.0 mmol) and remaining DIPEA (2.0 mmol).
-
Reaction: Stir at RT for 2–4 hours.
-
Tip: If the amine is the HCl salt, ensure enough DIPEA is added to reach pH > 8.[1]
-
-
Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl (aq) (to remove DMF), then sat.[1] NaHCO₃, then Brine.[1]
Quality Control & Validation
NMR Signature
When characterizing the functionalized product, observe the Bridgehead Protons (H1/H5) .
-
Starting Material (HCl salt): Broad multiplet around δ 3.8 – 4.1 ppm.
-
Alkylated Product (Tertiary Amine): Shifts upfield to δ 3.1 – 3.4 ppm.
-
Amide Product: Shifts downfield (deshielded) to δ 4.5 – 4.8 ppm due to the carbonyl anisotropy.
Mechanistic Pathway Visualization (Arylation)
The following diagram illustrates the catalytic cycle specific to the hindered bridgehead amine using RuPhos.
Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step, necessitating bulky ligands like RuPhos.[1]
References
-
Meltzer, P. C., et al. (1997).[1] "Synthesis and ligand binding of nortropane derivatives: N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane." Journal of Medicinal Chemistry.
- Context: Establishes the baseline reactivity for nortropane nitrogen functionaliz
-
Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Authoritative guide on selecting RuPhos/BrettPhos for hindered secondary amines.
-
Leltinski, A., et al. (2007).[1] "8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors."[2][3] World Intellectual Property Organization (Patent WO2007063071A1).
- Context: Specific industrial application of reductive amination on the 8-azabicyclo[3.2.1]octane scaffold.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preparation of pharmaceutical salts of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Application Notes & Protocols
Topic: Preparation and Characterization of Pharmaceutical Salts of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Abstract
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the tropane alkaloids.[1][2][3][4] The introduction of a spirocyclic cyclopropane moiety at the 3-position creates the 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] core, a desirable three-dimensional motif that allows for an "escape from flatland" in drug design, often leading to improved physicochemical and pharmacological properties.[5][6][7][8] However, the development of the free base form of such amine-containing candidates into viable drug products is frequently hampered by poor solubility, chemical instability, or suboptimal solid-state properties. Conversion to a pharmaceutical salt is a critical and highly effective strategy to overcome these liabilities.[9][10][11][12][13] This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the preparation, isolation, and characterization of various pharmaceutical salts of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], intended for researchers and professionals in drug development.
Introduction: The Strategic Imperative of Salt Formation
The secondary amine within the 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] structure is a basic center, making it an ideal handle for salt formation. The primary goal of forming a salt is to modify the molecule's physicochemical properties to enhance its suitability as an Active Pharmaceutical Ingredient (API). A well-chosen salt can dramatically improve:
-
Aqueous Solubility and Dissolution Rate: This is often the primary driver for salt formation, as improved solubility can directly correlate with enhanced bioavailability for oral dosage forms.[11]
-
Chemical Stability: Protonation of the amine can protect it from oxidative degradation, increasing the shelf-life of the API.[9]
-
Crystallinity and Solid-State Properties: Amorphous or oily free bases can be converted into stable, crystalline salts with well-defined melting points, which are easier to handle, purify, and formulate.[9][14]
-
Hygroscopicity: A non-hygroscopic salt form is highly desirable to ensure consistent dosing and stability during storage.[9][10]
-
Polymorphism Management: Salt formation provides access to a new landscape of solid forms, offering the opportunity to identify a stable polymorph with consistent properties.[14][15]
This document first outlines a representative synthetic approach to the parent free base and then details the strategic selection and preparation of common, pharmaceutically acceptable salts.
Synthesis of the Free Base: A Representative Pathway
While multiple synthetic routes to the 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] free base exist, a common strategy involves the construction of the core bicyclic system followed by spirocyclization. The workflow below illustrates a conceptual pathway. The successful synthesis and purification of the free base is a mandatory prerequisite for any salt screening or preparation campaign.
Caption: Conceptual workflow for the synthesis of the free base.
The Principles of Rational Salt Selection
A trial-and-error approach to salt screening is inefficient. A rational, data-driven strategy is essential for identifying optimal salt candidates. The process begins with selecting a diverse set of pharmaceutically acceptable counter-ions (acids) and screening for salt formation and desirable properties.
Caption: Decision workflow for rational pharmaceutical salt selection.
Causality Behind Experimental Choices:
-
Counter-ion Selection: The choice of acid is governed by the "pKa rule." For a stable salt to form, the pKa of the acid should be at least 2-3 units lower than the pKa of the protonated amine (the conjugate acid).[16] This ensures a high degree of proton transfer. We will explore a strong mineral acid (HCl) and two sulfonic acids (methanesulfonic and p-toluenesulfonic acid), which are common choices in pharmaceutical development.
-
Solvent System: The ideal solvent system should dissolve the free base but provide low solubility for the resulting salt, facilitating precipitation and high recovery. Alcohols (ethanol, isopropanol), esters (ethyl acetate), and ethers (THF, MTBE) are common choices. Often, a primary solvent is used for the reaction, and an "anti-solvent" is added to induce crystallization.[16]
Experimental Protocols: Preparation of Crystalline Salts
The following protocols are designed to be self-validating through the inclusion of rigorous characterization steps. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Hydrochloride
Rationale: The hydrochloride is the most common pharmaceutical salt due to its high aqueous solubility, straightforward preparation, and the small size of the chloride counter-ion.[12]
Materials & Equipment:
-
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] free base (1.0 eq)
-
2 M HCl in Diethyl Ether or 4 M HCl in Dioxane (1.05 eq)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe
-
Büchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the free base (e.g., 1.00 g) in anhydrous IPA (10-15 mL/g). Stir until a clear solution is obtained. Gentle warming may be applied if necessary.
-
Causality: IPA is chosen as it readily dissolves the amine free base and is a common solvent for salt formation. Using anhydrous solvent minimizes the formation of hydrates.
-
-
Acid Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the HCl solution (1.05 eq) dropwise via syringe over 15-20 minutes with vigorous stirring.
-
Causality: A slight excess of acid ensures complete conversion. Slow, cold addition is crucial to control the exotherm of the acid-base neutralization and to promote the formation of well-ordered crystals rather than an amorphous precipitate.[17]
-
-
Precipitation & Maturation: A white precipitate should form upon addition of the acid. After the addition is complete, allow the slurry to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Causality: This "maturation" period allows the system to reach thermodynamic equilibrium, often resulting in the formation of the most stable crystalline form and improving particle size for easier filtration.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold IPA followed by a larger volume of MTBE.
-
Causality: The cold IPA wash removes any unreacted starting material or soluble impurities. The MTBE wash is critical; it removes residual IPA and is an "anti-solvent" in which the salt is highly insoluble, thus minimizing yield loss.
-
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Preparation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Mesylate
Rationale: Mesylate salts are often used when the hydrochloride salt is hygroscopic or exhibits poor solid-state properties. They can offer a different crystal packing arrangement and physicochemical profile.
Materials & Equipment:
-
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] free base (1.0 eq)
-
Methanesulfonic acid (≥99.5%, 1.0 eq)
-
Ethyl Acetate (EtOAc)
-
Heptane
-
Round-bottom flask, stir bar, syringe, filtration equipment, vacuum oven
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base (e.g., 1.00 g) in ethyl acetate (15-20 mL/g) in a round-bottom flask.
-
Acid Preparation: In a separate vial, dissolve methanesulfonic acid (1.0 eq) in a small amount of ethyl acetate (2-3 mL).
-
Acid Addition: While stirring the free base solution vigorously at room temperature, add the methanesulfonic acid solution dropwise.
-
Causality: Unlike HCl, methanesulfonic acid is a liquid. Pre-diluting it ensures better control during the addition. The reaction is typically less exothermic than with HCl but should still be controlled.
-
-
Crystallization: After the addition, stir the resulting slurry at room temperature for 3-5 hours. If precipitation is slow or incomplete, a small amount of heptane can be added as an anti-solvent to induce crystallization.
-
Causality: Sulfonate salts can sometimes be more prone to forming supersaturated solutions. Seeding with a previously formed crystal or adding an anti-solvent can be necessary to initiate precipitation.[16]
-
-
Isolation: Filter the solid, wash the cake with a 1:1 mixture of EtOAc/Heptane, and then with pure heptane.
-
Drying: Dry the mesylate salt under vacuum at 40-50 °C.
Protocol 3: Preparation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Tosylate
Rationale: The tosylate counter-ion is larger and more lipophilic than chloride or mesylate, which can sometimes lead to less hygroscopic and more crystalline salts.
Materials & Equipment:
-
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] free base (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.0 eq)
-
Methanol or Ethanol
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask, stir bar, filtration equipment, vacuum oven
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base (e.g., 1.00 g) in methanol (5-10 mL/g). In a separate flask, dissolve the p-toluenesulfonic acid monohydrate (1.0 eq) in a minimal amount of methanol.
-
Causality: p-Toluenesulfonic acid is a solid, so it is dissolved separately for controlled addition. An alcohol is a good solvent choice for this step.[18]
-
-
Combining Solutions: Warm both solutions to ~40 °C. Add the acid solution to the free base solution with stirring.
-
Crystallization by Solvent Exchange: Slowly add MTBE as an anti-solvent to the warm methanolic solution until the solution becomes cloudy. Add a few drops of methanol to redissolve the solids, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Causality: This technique of controlled precipitation from a mixed solvent system is a powerful method for obtaining high-quality crystals. Slow cooling is paramount.
-
-
Isolation: Filter the crystalline solid, and wash the cake thoroughly with MTBE to remove residual methanol.
-
Drying: Dry the tosylate salt under vacuum at 40-50 °C.
Characterization and Data Summary
Thorough characterization is non-negotiable to confirm salt formation, purity, and key solid-state properties. The following table summarizes the expected characterization data for the prepared salts.
| Property | Hydrochloride Salt | Mesylate Salt | Tosylate Salt | Rationale & Method |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | Visual Inspection |
| ¹H NMR | Proton signals shifted downfield compared to free base, especially those near the nitrogen. | Proton signals shifted downfield. Additional singlet ~2.7 ppm for mesyl CH₃. | Proton signals shifted downfield. Aromatic signals ~7.1-7.7 ppm and a singlet ~2.3 ppm for tosyl CH₃. | Confirms structure and stoichiometry by integration. |
| Melting Point | Sharp, well-defined Tₘ | Sharp, well-defined Tₘ | Sharp, well-defined Tₘ | Differential Scanning Calorimetry (DSC) indicates purity and crystallinity.[9] |
| Aqueous Solubility | High (>50 mg/mL) | Moderate to High (>20 mg/mL) | Moderate (>10 mg/mL) | Kinetic or equilibrium solubility measurement (HPLC). |
| Crystallinity | Crystalline | Crystalline | Crystalline | Powder X-Ray Diffraction (PXRD) confirms crystalline nature and provides a unique pattern for polymorph identification.[19][20] |
| Hygroscopicity | Potentially hygroscopic | Generally low hygroscopicity | Generally low hygroscopicity | Dynamic Vapor Sorption (DVS) quantifies water uptake at varying relative humidity. |
Conclusion
The conversion of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] into a pharmaceutical salt is a critical step in its development as a potential therapeutic agent. By employing rational selection criteria and robust, well-controlled crystallization protocols, salts with superior physicochemical properties can be reliably produced. The detailed methodologies and characterization frameworks provided herein serve as a comprehensive guide for scientists to successfully navigate the salt formation process, ultimately accelerating the path from discovery to clinical development.
References
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PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]
-
PubMed. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Available at: [Link]
-
Pharmaceutical Manufacturing. Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
-
American Association of Pharmaceutical Scientists. Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Available at: [Link]
-
ResearchGate. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques | Request PDF. Available at: [Link]
-
Asian Journal of Pharmacy and Technology. Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Available at: [Link]
-
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
YouTube. Making Aniline HCl. Available at: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]
-
The Science Madness Discussion Board. Isolation of primary amines as HCL salt problem. Available at: [Link]
-
The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available at: [Link]
-
MDPI. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]
-
American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]
- Google Patents. BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same.
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
- Google Patents. US20100204470A1 - method for salt preparation.
-
ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]
-
European Patent Office. TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - EP 2124933 B1. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF. Available at: [Link]
-
MDPI. Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Available at: [Link]
-
Reddit. Advice for making tosylate and mesylate salts?. Available at: [Link]
-
National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
Core. Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol. Available at: [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
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Application Notes and Protocols for the Incorporation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Scaffolds into Peptide Mimetics
Introduction: The Quest for Conformational Rigidity in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their inherent flexibility, which leads to poor metabolic stability and reduced binding affinity for their biological targets.[1] A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone or side chains.[2] By locking the peptide into a bioactive conformation, we can significantly enhance its proteolytic resistance, receptor selectivity, and overall drug-like properties.[1]
This guide details the application of a unique, sterically demanding, and conformationally rigid scaffold, 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] , in the design of novel peptide mimetics. This spirocyclic system, featuring a bicyclo[3.2.1]octane core fused with a cyclopropane ring, offers a three-dimensional framework that can act as a potent inducer of specific secondary structures, such as β-turns, or serve as a novel side-chain element to probe interactions with biological targets. We present here a comprehensive guide, from the synthesis of the core amino acid building block to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent analytical characterization.
Part 1: Synthesis of the Fmoc-Protected Spirocyclic Amino Acid Building Block
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the Fmoc-protected spirocyclic amino acid.
Protocol 1.1: Synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-3-one
This protocol adapts the well-established Simmons-Smith reaction for the cyclopropanation of a ketone.[3][4] Tropinone, the starting material, can be synthesized via the classic Robinson-Schöpf annulation.[5][6]
Materials:
-
Tropinone
-
Zinc-Copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of Zn-Cu couple (3.0 eq) in anhydrous Et₂O, add diiodomethane (2.5 eq) dropwise under a nitrogen atmosphere. The mixture should be gently refluxed for 30 minutes to form the organozinc carbenoid (iodomethylzinc iodide).
-
Cool the reaction mixture to 0 °C and add a solution of tropinone (1.0 eq) in anhydrous Et₂O dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-ketone.
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the cyclopropane ring and the bicyclic core.
Protocol 1.2: Synthesis of the Spirocyclic Amino Acid via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a reliable method for the synthesis of α-amino acids from ketones.[7][8][9]
Materials:
-
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-3-one
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol/Water mixture (1:1)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a sealed pressure vessel, dissolve the spiro-ketone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add KCN (2.0 eq) and (NH₄)₂CO₃ (4.0 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 48 hours.
-
Cool the reaction mixture and carefully acidify with concentrated HCl to pH 1-2 to precipitate the hydantoin intermediate.
-
Filter the hydantoin and wash with cold water.
-
For hydrolysis, reflux the hydantoin in 6M HCl for 24 hours.
-
Cool the solution and concentrate under reduced pressure to obtain the hydrochloride salt of the racemic amino acid.
Validation: Successful synthesis can be confirmed by the appearance of characteristic amino acid signals in ¹H and ¹³C NMR spectra and the expected molecular ion peak in the mass spectrum.
Protocol 1.3: Fmoc-Protection of the Spirocyclic Amino Acid
Standard procedures for Fmoc protection are employed here.[10][11]
Materials:
-
Spirocyclic amino acid hydrochloride
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane/Water mixture (1:1)
-
Ethyl Acetate (EtOAc)
-
Citric Acid (aqueous solution)
Procedure:
-
Dissolve the amino acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add Na₂CO₃ (2.5 eq) and stir until the amino acid dissolves completely.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a citric acid solution to pH 4-5.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure Fmoc-protected amino acid.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence and integrity of the Fmoc group, the spirocyclic core, and the carboxylic acid.
Part 2: Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
The sterically hindered nature of the spirocyclic amino acid requires optimized coupling conditions during SPPS.
SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2.1: Solid-Phase Peptide Synthesis
This protocol outlines the manual SPPS procedure. Automated synthesizers can also be programmed with these parameters.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and the novel spirocyclic amino acid)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Standard Amino Acids:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 1-2 hours.
-
-
Coupling of the Spirocyclic Amino Acid:
-
Due to potential steric hindrance, a double coupling is recommended.
-
Use 4 eq of the Fmoc-spirocyclic amino acid, 3.9 eq of HATU, and 8 eq of DIPEA.
-
Extend the coupling time to 4-6 hours for the first coupling.
-
After washing, repeat the coupling step with fresh reagents for another 4-6 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide.
Key Consideration: The choice of coupling reagent is critical for sterically hindered amino acids. HATU is highly recommended for its efficiency in such cases.[13]
Part 3: Characterization of the Modified Peptide
Thorough analytical characterization is essential to confirm the successful incorporation of the spirocyclic amino acid and to understand its impact on the peptide's structure.
Protocol 3.1: Purification and Mass Spectrometry
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry: Analyze the purified peptide fractions by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the correct molecular weight.
Data Presentation:
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) |
| Ac-Gly-[SpiroAA]-Ala-NH₂ | [Insert Calculated Mass] | [Insert Observed Mass] |
| Ac-Phe-[SpiroAA]-Leu-NH₂ | [Insert Calculated Mass] | [Insert Observed Mass] |
| (SpiroAA = 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] amino acid) |
Protocol 3.2: NMR Spectroscopy for Conformational Analysis
NMR is a powerful tool to elucidate the three-dimensional structure of the modified peptide in solution.[14]
Procedure:
-
Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a water/acetonitrile mixture).
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H: For initial assessment of purity and folding.
-
TOCSY: To identify amino acid spin systems.
-
NOESY/ROESY: To identify through-space correlations between protons, which are crucial for determining the peptide's conformation.
-
-
Analysis: The presence of specific NOE patterns, such as those between the amide proton of one residue and the alpha proton of the preceding residue (dαN(i, i+1)), can indicate the presence of secondary structures like β-turns induced by the spirocyclic amino acid.
Application Notes: Rationale and Potential
The incorporation of the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold is predicted to have several significant impacts on peptide properties:
-
Conformational Rigidity: The rigid, three-dimensional nature of the scaffold will significantly reduce the conformational freedom of the peptide backbone, pre-organizing it for receptor binding and potentially increasing affinity.
-
Proteolytic Stability: The non-natural structure is expected to be resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Novel Chemical Space: The unique spirocyclic structure introduces novel pharmacophoric features that can be exploited to achieve new or improved interactions with biological targets, potentially leading to enhanced selectivity and potency.
This novel building block represents a valuable tool for medicinal chemists and drug development professionals in the rational design of next-generation peptide therapeutics with superior pharmacological profiles.
References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Chernykh, A. V., et al. A stereochemical journey around spirocyclic glutamic acid analogs. Org. Biomol. Chem., 2022 , 20, 3183-3200. [Link]
-
Simmons–Smith reaction - Wikipedia. [Link]
-
Bucherer–Bergs reaction - Wikipedia. [Link]
-
Reiser, O., et al. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg, 2021 . [Link]
-
Marcos, C. F., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Org. Biomol. Chem., 2016 , 14, 8596-8617. [Link]
-
Reiser, O., et al. Strategies to tropanes via cyclopropanated pyrroles and furans. Synthesis, 2018 , 50(15), 2879-2892. [Link]
-
Jacobsen, E. N., et al. Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angew. Chem. Int. Ed., 2014 , 53(23), 5912-5916. [Link]
-
Lu, Y., et al. Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation. Org. Chem. Front., 2018 , 5, 2144-2148. [Link]
-
Kates, S. A.; Albericio, F. Introduction to Peptide Synthesis. Curr. Protoc. Protein Sci., 2001 , Chapter 18, Unit 18.1. [Link]
-
Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chem. Rev., 2001 , 101(6), 1641-1684. [Link]
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. J. Org. Chem., 1996 , 61(21), 7554-7557. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Myers, A. G. Simmons-Smith Reaction –– Zinc Reagents in Cyclopropanation. Chem 115 Course Notes, Harvard University. [Link]
-
Grygorenko, O. O., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2023 , 28(10), 4235. [Link]
-
Hashimoto, S., et al. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chem. Commun., 2012 , 48, 8679-8681. [Link]
-
Hruby, V. J. Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sci., 1982 , 31(3), 189-199. [Link]
-
Tropinone - Wikipedia. [Link]
-
Nogrady, T. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2019 , 24(15), 2758. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Charette, A. B. Simmons‐Smith Cyclopropanation Reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001 . [Link]
-
Bednar, R. A., et al. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nat. Commun., 2018 , 9, 5283. [Link]
-
Suri, J. T. Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis, 2007 . [Link]
-
Strecker amino acid synthesis - Wikipedia. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Bobko, A. A., et al. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 2022 , 27(19), 6296. [Link]
-
Cambridge Healthtech Institute. Macrocyclics and Constrained Peptides. [Link]
-
ChemEurope.com. Tropinone. [Link]
-
University of Oklahoma. Robinson's landmark synthesis of tropinone. [Link]
-
Bremner, J. B., et al. Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Aust. J. Chem., 2004 , 57(5), 461-465. [Link]
-
Lee, Y. S., et al. Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. Yakhak Hoeji, 1997 , 41(1), 84-89. [Link]
-
Gellman, S. H., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Acc. Chem. Res., 2018 , 51(6), 1431-1440. [Link]
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Albericio, F., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 2020 , 25(11), 2649. [Link]
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Kumar, A., et al. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. J. Med. Chem., 2023 , 66(15), 10321–10331. [Link]
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Nakada, M., et al. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Org. Lett., 2012 , 14(24), 6294-6297. [Link]
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MDPI. Conformationally Constrained Peptides. Encyclopedia, 2021 . [Link]
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Fairlie, D. P., et al. Supporting Information for Bicyclic Peptides from Intramolecular Disulfide-Bridging of Side-Chain Thioamides. Angew. Chem. Int. Ed., 2017 . [Link]
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Perrin, D. M., et al. Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. J. Nucl. Med., 2022 , 63(Supplement 2), 10. [Link]
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Clarke, P. A., et al. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Org. Biomol. Chem., 2024 . [Link]
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Rodriguez, J., et al. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 2018 , 8(5), 188. [Link]
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YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]
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Davies, H. M. L. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. J. Am. Chem. Soc., 1996 , 118(44), 10774-10782. [Link]
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Application Notes & Protocols: Strategic N-Protection and Deprotection of 8-Azaspiro Systems
Introduction: The Strategic Imperative of Nitrogen Protection in 8-Azaspiro Scaffolds
8-Azaspiro systems, such as 8-azaspiro[4.5]decane, represent a privileged structural motif in medicinal chemistry and drug discovery.[1][2][3] Their rigid, three-dimensional architecture provides a unique conformational constraint that is often exploited to enhance binding affinity and selectivity for various biological targets. The secondary amine at the 8-position is a critical handle for synthetic diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological properties.
However, the inherent nucleophilicity and basicity of this secondary amine present a significant synthetic challenge.[4][5][6] It can readily react with electrophilic reagents and participate in undesired side reactions, complicating multi-step syntheses. Therefore, the temporary masking or "protection" of this nitrogen is a cornerstone of synthetic strategies involving these scaffolds.
This guide provides an in-depth overview of common N-protection and deprotection procedures for 8-azaspiro systems. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower rational decision-making in complex synthetic campaigns. The ideal protecting group is one that can be introduced in high yield, remains stable throughout various reaction conditions, and can be removed selectively and cleanly without affecting other functional groups—a concept known as orthogonality.[6][7][8][9]
The Tert-Butyloxycarbonyl (Boc) Group: A Workhorse for Acid-Labile Protection
The Boc group is one of the most frequently used protecting groups for amines due to its general stability to bases, nucleophiles, and catalytic hydrogenation, coupled with its facile removal under acidic conditions.[4][5][10] This orthogonality makes it highly valuable in complex syntheses.[6]
N-Boc Protection Protocol
The introduction of the Boc group typically involves the acylation of the 8-azaspiro amine with di-tert-butyl dicarbonate (Boc)₂O. The reaction is straightforward and generally high-yielding.
Causality of Experimental Choices:
-
(Boc)₂O: This is a highly effective and common electrophilic source for the Boc group.
-
Base (e.g., Triethylamine (NEt₃) or NaHCO₃): The reaction liberates one equivalent of acid. A base is required to neutralize this, driving the reaction to completion and preventing the protonation of the starting amine.
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)): These aprotic solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
Experimental Protocol: N-Boc Protection of 8-Azaspiro[4.5]decane
-
Dissolve 8-azaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected 8-azaspiro[4.5]decane, which can often be used without further purification.
Data Summary: N-Boc Protection
| Parameter | Condition | Rationale |
| Reagent | Di-tert-butyl dicarbonate | Efficient Boc source |
| Base | NEt₃, DIPEA, or NaHCO₃ | Neutralizes in-situ generated acid |
| Solvent | DCM, THF, Acetonitrile | Aprotic, inert solvent |
| Temperature | 0 °C to Room Temperature | Mild conditions suffice |
| Typical Yield | >95% | Highly efficient reaction |
Workflow Visualization: N-Boc Protection
Caption: General workflow for N-Boc protection.
N-Boc Deprotection Protocol
The Boc group is readily cleaved under acidic conditions, liberating the free amine, isobutylene, and carbon dioxide. The choice of acid is critical to ensure selectivity, especially in the presence of other acid-sensitive functional groups.[11]
Causality of Experimental Choices:
-
Acid (TFA or HCl in Dioxane): Strong acids are required to protonate the carbamate oxygen, initiating the cleavage mechanism. Trifluoroacetic acid (TFA) is effective and easily removed due to its volatility.[12] A solution of HCl in an organic solvent like dioxane is another common and powerful choice.[11]
-
Solvent (DCM or Dioxane): The reaction is typically performed in a non-protic solvent to avoid side reactions.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected 8-azaspiro system (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize the ammonium salt.
-
Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the deprotected 8-azaspiro amine.
Data Summary: N-Boc Deprotection
| Parameter | Condition | Rationale |
| Reagent | TFA or 4M HCl in Dioxane | Strong acid to initiate cleavage |
| Solvent | DCM, Dioxane, Ethyl Acetate | Aprotic, inert solvent |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Workup | Basic wash (e.g., NaHCO₃) | Neutralizes the amine salt to the free base |
| Typical Yield | >90% | Generally clean and high-yielding |
Workflow Visualization: N-Boc Deprotection
Caption: General workflow for N-Boc deprotection.
The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions.[4] Its removal via catalytic hydrogenation offers an orthogonal deprotection strategy to the acid-labile Boc group.[13][14]
N-Cbz Protection Protocol
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). The reaction mechanism is a nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Cbz-Cl: A highly reactive acylating agent for efficient Cbz group installation.
-
Base (Aqueous NaHCO₃ or NEt₃): Essential for neutralizing the HCl generated during the reaction, following the Schotten-Baumann conditions.[13]
-
Solvent System (e.g., Toluene/Water or DCM): A biphasic system (like toluene/water) or a simple organic solvent can be used depending on the substrate's solubility.[15]
Experimental Protocol: N-Cbz Protection of 8-Azaspiro[4.5]decane
-
Dissolve 8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent such as DCM or a mixture of toluene and water (1:1).
-
Add a base, such as aqueous sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
If using a biphasic system, separate the organic layer. If using DCM, wash with water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary: N-Cbz Protection
| Parameter | Condition | Rationale |
| Reagent | Benzyl chloroformate (Cbz-Cl) | Reactive acylating agent |
| Base | NaHCO₃ (aq), K₂CO₃, or NEt₃ | Neutralizes HCl byproduct |
| Solvent | DCM, Toluene/Water | Depends on substrate solubility |
| Temperature | 0 °C to Room Temperature | Controls reactivity |
| Typical Yield | 85-95% | Efficient but may require purification |
Workflow Visualization: N-Cbz Protection
Caption: General workflow for N-Cbz protection.
N-Cbz Deprotection Protocol
The classic method for Cbz cleavage is palladium-catalyzed hydrogenolysis. The benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.
Causality of Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenolysis.
-
Hydrogen Source (H₂ gas or Transfer Hydrogenation): Molecular hydrogen is the standard. Alternatively, transfer hydrogenation agents like ammonium formate can be used, which is often more convenient for small-scale reactions.
-
Solvent (Methanol, Ethanol, or Ethyl Acetate): Protic solvents like methanol or ethanol are excellent for this reaction.
Experimental Protocol: N-Cbz Deprotection by Hydrogenolysis
-
Dissolve the N-Cbz protected 8-azaspiro system (1.0 eq) in methanol (approx. 0.1 M).
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-16 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 8-azaspiro amine.
Data Summary: N-Cbz Deprotection
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Heterogeneous catalyst for hydrogenolysis |
| H₂ Source | H₂ gas, Ammonium Formate | Reductant for C-O bond cleavage |
| Solvent | MeOH, EtOH, EtOAc | Protic solvents are effective |
| Temperature | Room Temperature | Mild conditions are sufficient |
| Typical Yield | >95% | Very clean and high-yielding reaction |
Workflow Visualization: N-Cbz Deprotection
Caption: General workflow for N-Cbz deprotection.
Orthogonal Strategies and Other N-Functionalizations
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one group in the presence of others.[7][8][9] For an 8-azaspiro system that might be part of a larger molecule, this is critical.
-
Boc and Cbz: A classic orthogonal pair. The Cbz group is stable to the acidic conditions used to remove Boc, while the Boc group is stable to the hydrogenolysis conditions used to remove Cbz.[14][15]
Beyond protection, direct functionalization of the nitrogen is often the ultimate goal.
-
N-Alkylation: This can be achieved through direct alkylation with alkyl halides in the presence of a base or, more controllably, via reductive amination.[16][17] Reductive amination involves reacting the 8-azaspiro amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[17][18][19]
-
N-Acylation: The formation of amides can be accomplished by reacting the amine with acyl chlorides or carboxylic acids using coupling reagents.[20][21][22]
-
N-Arylation: The formation of a C-N bond with an aromatic ring, often achieved through copper- or palladium-catalyzed cross-coupling reactions (e.g., Chan-Lam or Buchwald-Hartwig amination).[23]
Conclusion
The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex molecules based on the 8-azaspiro scaffold. The Boc and Cbz groups offer a robust and orthogonal pair that can facilitate a wide range of synthetic transformations. By understanding the causality behind the chosen reagents and conditions for both protection and deprotection, researchers can navigate synthetic challenges with greater precision and efficiency, ultimately accelerating the drug discovery process.
References
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Ishichi, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
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ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
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Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
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Gao, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]
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Gao, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]
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Xu, J., et al. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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Request PDF. (n.d.). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Lipshutz, B. H., & Mollard, P. (2001). Selective cleavage of Cbz-protected amines. Organic Letters. Available at: [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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ACS Publications. (2023). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Available at: [Link]
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ResearchGate. (2010). Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. Available at: [Link]
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RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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MDPI. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Available at: [Link]
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National Institutes of Health. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. Available at: [Link]
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ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. Available at: [Link]
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ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Reductive Amination. Available at: [Link]
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National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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PubMed. (2004). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Available at: [Link]
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PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]
-
ASH Publications. (2004). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
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National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Arkivoc. (2004). N-Acylation in combinatorial chemistry. Available at: [Link]
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RSC Publishing. (n.d.). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Available at: [Link]
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MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
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ACS Publications. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available at: [Link]
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National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
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ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]
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ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] and its derivatives. The unique spirocyclic and bicyclic amine structure of this compound class presents specific purification hurdles that require carefully considered strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this spirocyclic amine.
Q1: What are the most common impurities I should expect in my crude mixture?
A: Crude reaction mixtures typically contain a variety of impurities derived from the synthetic route. These can be broadly categorized as:
-
Unreacted Starting Materials: Precursors that were not fully consumed in the reaction.
-
Reagents and Catalysts: Excess reagents, bases (e.g., DBU, NaH), or residual metal catalysts (e.g., Palladium, Rhodium) used in the synthesis.[1][2]
-
Reaction Byproducts: These are often the most challenging impurities. For this specific scaffold, potential byproducts could include isomers, ring-opened species from the cleavage of the cyclopropane or bicyclo[3.2.1]octane core, or products of over-alkylation on the secondary amine.[3]
-
Solvent Residues: Residual solvents from the reaction and initial workup procedures.
Q2: My compound is streaking badly or not eluting from my silica gel column. Why is this happening?
A: This is the most common issue when purifying basic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic nitrogen atom of your 8-azaspirocycle and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This interaction leads to irreversible adsorption, significant peak tailing, and poor or no recovery of the compound.
Q3: Should I purify the compound as a free base or as a salt (e.g., hydrochloride)?
A: Both approaches are valid and the best choice depends on the subsequent steps and the primary purification challenge.
-
Purifying the Free Base: This is necessary for chromatographic purification on silica gel. The free base is less polar than its salt form.
-
Purifying as a Salt: Converting the amine to a salt, such as the hydrochloride, significantly increases its polarity and often enhances its crystallinity.[5][6] This makes salt formation an excellent strategy for purification by recrystallization, especially for removing less polar, non-basic impurities. It is also a common final form for improving the stability and handling of amine compounds.[5]
Section 2: Troubleshooting and Strategic Purification Guide
This guide provides solutions to specific experimental problems, explaining the rationale behind each troubleshooting step.
Problem: Severe Peak Tailing in Normal-Phase Flash Chromatography
-
Underlying Cause: As discussed in the FAQ, the Lewis basic amine is interacting strongly with acidic sites on the silica gel stationary phase.[4]
-
Solution 1: Mobile Phase Modification. The most direct solution is to add a competitive base to your mobile phase (eluent). This "masks" the acidic silanol sites, preventing your target compound from binding too strongly.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 1-2% ammonia (as a 7N solution in methanol) to the mobile phase.
-
Scientist's Note: Triethylamine is volatile and suitable for many solvent systems like ethyl acetate/hexanes. For more polar systems like dichloromethane/methanol, a pre-mixed solution of ammonia in methanol is often more effective.[4]
-
-
Solution 2: Utilize a Deactivated Stationary Phase. For particularly challenging separations, a modified stationary phase can provide superior results.
-
Recommended Phase: Use an amine-functionalized silica gel (often designated as NH₂ or KP-NH).[4] These columns have aminopropyl groups bonded to the silica surface, creating a permanently basic environment that eliminates the need for mobile phase modifiers and dramatically improves peak shape for basic compounds.[4]
-
Data Summary: Recommended Starting Solvent Systems
| Stationary Phase | Compound Polarity | Recommended Eluent System | Modifier |
| Standard Silica Gel | Low to Medium | Ethyl Acetate in Hexanes | 1% Triethylamine |
| Standard Silica Gel | Medium to High | Methanol in Dichloromethane (DCM) | 1-2% of 7N NH₃ in MeOH |
| Amine-Functionalized Silica | Low to Medium | Ethyl Acetate in Hexanes | None required |
| Amine-Functionalized Silica | Medium to High | Methanol in Dichloromethane (DCM) | None required |
Problem: The Compound Fails to Crystallize from Solution
-
Underlying Cause: Crystallization is a thermodynamic process that requires high purity. The presence of impurities disrupts the formation of a uniform crystal lattice. The chosen solvent system may also be suboptimal.
-
Solution 1: Pre-purify by Chromatography. Never attempt to crystallize a very crude mixture. First, perform flash chromatography to increase the purity to at least >90-95%. This removes impurities that inhibit crystallization.
-
Solution 2: Systematic Solvent Screening. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]
-
Screening Protocol: In small vials, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents (e.g., hexanes, ethyl acetate, acetonitrile, isopropanol, ethanol). Find a solvent that requires heating to dissolve the compound, and upon cooling, forms crystals or a precipitate. A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[7]
-
-
Solution 3: Induce Crystallization via Salt Formation. If the free base is an oil or proves difficult to crystallize, converting it to its hydrochloride salt is a highly effective strategy. Salts are ionic and often form robust, well-defined crystal lattices.[6]
-
Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) while stirring. The hydrochloride salt will typically precipitate immediately. This precipitate can then be isolated and recrystallized.
-
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step workflows for the purification of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane].
Protocol 1: Initial Purification via Acid-Base Liquid-Liquid Extraction
This is a powerful first-pass technique to remove neutral and acidic organic impurities from the crude basic product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying the amine via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Remove Neutral Impurities: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of EtOAc or DCM to remove any remaining neutral organic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >12. This deprotonates the amine, converting it back to the free base, which will often appear as a cloudy precipitate or oil.
-
Back-Extraction: Extract the free base from the basified aqueous solution using fresh EtOAc or DCM. Repeat the extraction 3 times.
-
Final Workup: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.
-
Validation: Confirm the presence and approximate purity of the product by TLC and ¹H NMR before proceeding.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of the free base using standard silica gel.
Decision Tree: Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Methodology:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system. Add ~1% triethylamine to the mobile phase. A good system will give your product an Rf value of ~0.2-0.3.
-
Column Packing: Pack a flash chromatography column with standard silica gel using your chosen eluent (containing the triethylamine modifier).
-
Sample Loading:
-
Wet Loading: Dissolve the compound from Protocol 1 in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading (Recommended): Dissolve the compound in a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the top of the packed column. This technique often results in better separation.
-
-
Elution: Run the chromatography using a gradient elution, starting with a low polarity mixture and gradually increasing the polarity. For example, from 100% hexanes to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Scientist's Note: To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.
-
-
Validation: Confirm purity and structure by LC-MS and NMR.
References
- Smolecule. 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PubChem. 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride. National Center for Biotechnology Information.
- ChemScene. 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] hydrochloride.
- PMC. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. National Library of Medicine.
- NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. National Institute of Standards and Technology.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
- YouTube. (2022). Recrystallization- Organic Chemistry Lab- purification.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2015). Organic amine flash purification using a novel stationary phase.
- BLD Pharm. 2031260-37-2|8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride.
- Purdue University Graduate School. ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. biotage.com [biotage.com]
- 5. Buy 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | 2031260-37-2 [smolecule.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Spiro-Tropane Formation
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Spiro-Tropane Synthesis via 1,3-Dipolar Cycloaddition & Radical Annulation Last Updated: February 16, 2026
Executive Summary
Spiro-tropane alkaloids (e.g., spiro[pyrrolidine-3,3'-oxindole] derivatives) represent a privileged scaffold in drug discovery, exhibiting potent anticancer and antimycobacterial properties.[1] The most robust method for constructing this complex architecture is the multicomponent 1,3-dipolar cycloaddition . However, researchers frequently encounter issues with diastereocontrol (endo/exo selectivity) , dipole decomposition , and low yields in conventional organic solvents.
This guide synthesizes field-proven protocols to overcome these bottlenecks, focusing on "On-Water" chemistry and Ionic Liquid acceleration as superior alternatives to traditional reflux methods.
Part 1: Critical Reaction Parameters (FAQs)
Section 1: Reaction Setup & Stoichiometry
Q1: My azomethine ylide precursor (isatin/amino acid) degrades before reacting with the dipolarophile. How do I stabilize the dipole formation? A: The instability often stems from a mismatch in reaction rates. The decarboxylative condensation of isatin and an amino acid (e.g., sarcosine or proline) generates the azomethine ylide in situ. If the dipolarophile (e.g., 3-alkylidenetropane or chalcone) is not immediately available or is sterically hindered, the dipole will dimerize or polymerize.
-
Optimization: Switch to a One-Pot, Three-Component protocol rather than pre-forming the ylide.
-
Stoichiometry: Use a slight excess of the dipole precursors (1.2 equiv Isatin : 1.2 equiv Amino Acid : 1.0 equiv Dipolarophile). This compensates for the transient nature of the ylide.
-
Catalysis: Add a Lewis Acid catalyst like Ceric Ammonium Nitrate (CAN) (10 mol%) or Iodine (10 mol%) to accelerate the imine formation step, ensuring the dipole is generated at a rate that matches the cycloaddition kinetics.
Q2: I am observing low yields (<40%) when using refluxing ethanol or methanol. Why? A: While alcohols are traditional solvents for these reactions, they often fail to provide the "hydrophobic effect" necessary to accelerate the cycloaddition.
-
The Fix: Transition to Ionic Liquids (e.g., [bmim][BF4]) or "On-Water" conditions .[2]
-
Mechanism: Ionic liquids stabilize the charged transition state of the zwitterionic azomethine ylide. "On-Water" conditions force the organic reactants into hydrophobic droplets, massively increasing the effective concentration and rate (See Table 1).
Section 2: Stereoselectivity & Diastereocontrol
Q3: How do I shift the selectivity towards the exo-isomer? A: The 1,3-dipolar cycloaddition typically favors the endo-isomer due to secondary orbital interactions (kinetic control). However, thermodynamic equilibration can favor the exo-adduct (sterically less crowded).
-
Solvent Effect: Polar aprotic solvents like DMSO have been shown to enhance exo-selectivity by stabilizing the specific transition state geometry that minimizes steric clash between the oxindole carbonyl and the tropane bridge.
-
Temperature: Increasing temperature favors the thermodynamic product (exo). If you strictly need the endo isomer, run the reaction at room temperature or 0°C using a highly reactive dipolarophile.
Section 3: Troubleshooting Workup & Isolation
Q4: The crude mixture is a sticky tar that is difficult to purify. How can I improve isolation? A: This is common when using high-boiling solvents like DMSO or DMF.
-
Protocol Adjustment: If using Ionic Liquids ([bmim][BF4]), the product can often be isolated by simple extraction with ether/ethyl acetate, as the ionic liquid remains in the bottom phase and can be reused.
-
Precipitation: For aqueous reactions, the spiro-tropane product is often insoluble in water. Simply filtering the solid precipitate and washing with 30% EtOH/Water removes unreacted amino acids and isatin, yielding >90% purity without column chromatography.
Part 2: Comparative Data Analysis
The choice of solvent is the single most critical variable in spiro-tropane synthesis. The table below aggregates data comparing traditional methods vs. green optimization strategies.
Table 1: Solvent Effects on Yield and Reaction Time for Spiro-Tropane Synthesis
| Solvent System | Catalyst | Temp (°C) | Time (hr) | Yield (%) | Selectivity (Endo:Exo) | Notes |
| Methanol | None | Reflux | 5.0 | 38% | 60:40 | Slow; poor solubility of intermediates. |
| Toluene | None | Reflux | 8.0 | 45% | 55:45 | High thermal energy required; difficult workup. |
| [bmim][BF4] | None | 80 | 0.5 | 88% | 85:15 | Recommended. Ionic liquid acts as catalyst & solvent. |
| Water | CAN (10%) | 100 | 2.0 | 82% | 70:30 | "On-water" effect; product precipitates out. |
| DMSO | None | 25 | 3.0 | 65% | 5:95 | Best for Exo-selectivity. |
Data aggregated from comparative studies on isatin-based spiro-cycloadditions [1, 2, 4].
Part 3: Visualizing the Mechanism
Understanding the Secondary Orbital Interactions (SOI) and the stepwise formation of the dipole is crucial for troubleshooting. The diagram below illustrates the optimized pathway.
Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition showing bifurcation between Kinetic (Endo) and Thermodynamic (Exo) pathways.
Part 4: Optimized Experimental Protocol
Protocol: Green Synthesis of Spiro[indoline-3,3'-pyrrolidin]-2-one Tropane Derivatives Validated for scale-up to 5.0 mmol.
Reagents:
-
Isatin derivative (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
Dipolarophile (e.g., (E)-3-arylidene-8-methyl-8-azabicyclo[3.2.1]octan-2-one) (1.0 mmol)
-
Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2 mL)
Step-by-Step Workflow:
-
Charge: In a 10 mL round-bottom flask, combine the isatin, sarcosine, and tropane dipolarophile.
-
Solvent Addition: Add 2 mL of [bmim][BF4]. No external base or metal catalyst is required.
-
Reaction: Heat the mixture to 80°C in an oil bath.
-
Checkpoint: Monitor via TLC (EtOAc:Hexane 4:6). The reaction typically completes in 30-45 minutes . Look for the disappearance of the deep orange isatin spot.
-
-
Workup (Extraction Method):
-
Cool the mixture to room temperature.
-
Add Ethyl Acetate (EtOAc) (5 mL) and stir vigorously for 5 minutes.
-
Decant the top organic layer. Repeat extraction 2x.
-
Note: The ionic liquid remains at the bottom and can be dried under vacuum (80°C, 2h) for reuse (up to 4 cycles).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Recrystallize from Ethanol/Water (9:1) if necessary.[3]
-
Expected Yield: 85-92% Purity: >95% (NMR)
References
-
Almansour, A. I., et al. (2015). Ionic liquid mediated one-pot synthesis of novel dispirooxindolopyrrolidines via 1,3-dipolar cycloaddition.[2] ResearchGate.[1][4][5]
-
Arumugam, N., et al. (2015). Highly regioselective synthesis of functionalized dispirooxindolopyrrolidines via 1,3-dipolar cycloaddition in an ionic liquid.[6] Frontiers in Chemistry.
-
Mamedov, A. M., et al. (2021).[7] One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition.[2][8] Russian Journal of Organic Chemistry.[8]
-
Ramesh, P., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
-
Kobayashi, S., et al. (2023). Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Intricate Landscape of ¹H NMR Spectroscopy: A Comparative Guide to the Chemical Shift Assignment of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
For researchers and professionals in the vanguard of drug discovery and chemical synthesis, the precise structural elucidation of novel molecular entities is paramount. The 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold represents a fascinating and increasingly important motif in medicinal chemistry, offering a unique three-dimensional architecture. However, its complex, rigid, and asymmetric structure presents a significant challenge for unambiguous proton nuclear magnetic resonance (¹H NMR) chemical shift assignment. This guide provides an in-depth analysis and a predicted chemical shift assignment for this spirocyclic system, grounded in fundamental principles and comparative data from structurally related analogs. By understanding the intricate interplay of electronic and spatial effects, researchers can confidently interpret the ¹H NMR spectra of this and similar complex molecules.
The Structural Conundrum: Unpacking the Influences on Proton Chemical Shifts
The ¹H NMR spectrum of 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] is dictated by a confluence of factors inherent to its unique topology. The bicyclo[3.2.1]octane core imposes a rigid conformation, leading to distinct chemical environments for axial and equatorial protons. The introduction of a spiro-fused cyclopropane ring at the C3 position introduces significant ring strain and magnetic anisotropy. Furthermore, the nitrogen atom at the 8-position, a common feature in tropane alkaloids, exerts a significant inductive effect, influencing the chemical shifts of neighboring protons.
The anisotropic effect of the cyclopropane ring is particularly noteworthy. The circulation of electrons within the three-membered ring generates a local magnetic field that opposes the applied external magnetic field in the region directly above and below the ring (shielding cone) and reinforces it in the plane of the ring (deshielding zone).[1][2] Protons situated within the shielding cone will exhibit an upfield shift (lower ppm), while those in the deshielding zone will be shifted downfield (higher ppm).
A Predicted ¹H NMR Chemical Shift Assignment and Comparative Analysis
In the absence of a definitive, published ¹H NMR spectrum for 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], we present a detailed predicted assignment based on the analysis of structurally related compounds and established NMR principles.[3][4][5] The following table compares our predicted chemical shifts for the target molecule with experimental data from relevant bicyclo[3.2.1]octane and spirocyclopropane analogs.
| Proton(s) | Predicted Chemical Shift (δ, ppm) for 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | Comparison with Analogs (Experimental δ, ppm) | Rationale for Prediction |
| H1, H5 (Bridgehead) | 2.8 - 3.2 | 8-Azabicyclo[3.2.1]octane derivatives: ~3.3-3.6[6] | These protons are adjacent to the nitrogen atom, leading to a downfield shift due to the inductive effect of nitrogen. |
| H2, H4 (Axial) | 1.5 - 1.8 | Bicyclo[3.2.1]octane derivatives: ~1.4-1.9[7] | These protons are in a typical saturated bicyclic environment. The axial protons are expected to be shielded relative to their equatorial counterparts. |
| H2, H4 (Equatorial) | 1.9 - 2.2 | Bicyclo[3.2.1]octane derivatives: ~1.9-2.3[7] | Equatorial protons generally resonate at a slightly lower field than their axial counterparts. |
| H6, H7 (Endo) | 1.4 - 1.7 | 8-Azabicyclo[3.2.1]octane derivatives: ~1.5-1.8[5] | These protons are on the five-membered ring portion of the bicyclic system. |
| H6, H7 (Exo) | 1.8 - 2.1 | 8-Azabicyclo[3.2.1]octane derivatives: ~1.9-2.2[5] | Similar to other equatorial protons, the exo protons are expected to be slightly deshielded compared to the endo protons. |
| H2', H3' (Cyclopropyl) | 0.4 - 0.8 | Cyclopropane: ~0.22[8][9] | The protons on the cyclopropane ring are expected to be significantly shielded due to the ring's anisotropic effect. Their diastereotopic nature will likely result in distinct signals. |
| NH | 1.5 - 3.0 (broad) | Varies depending on solvent and concentration[10] | The chemical shift of the N-H proton is highly variable and often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[11][12] |
Deciphering Connectivity: A Guide to Expected Coupling Constants and 2D NMR Correlations
Beyond chemical shifts, spin-spin coupling constants (J-values) provide invaluable information about the dihedral angles between adjacent protons, confirming stereochemical relationships. For the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] system, the following key couplings are anticipated:
-
Geminal Coupling (²J): Protons on the same carbon (e.g., H2-axial and H2-equatorial) will exhibit a geminal coupling constant of approximately 10-14 Hz.
-
Vicinal Coupling (³J): The coupling between adjacent protons is highly dependent on the dihedral angle.
-
³J(H1, H2-endo/exo) and ³J(H5, H4-endo/exo) will provide information on the conformation of the six-membered ring.
-
³J(H1, H7-endo/exo) and ³J(H5, H6-endo/exo) will reveal details about the five-membered ring.
-
-
Long-Range Coupling (⁴J): "W-type" coupling may be observed between protons separated by four bonds in a planar 'W' arrangement, for instance, between H2-exo and H4-exo.
To definitively assign all proton resonances, a suite of two-dimensional (2D) NMR experiments is indispensable.
Figure 1. Key expected 2D NMR correlations for assignment.
A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, allowing for the tracing of connections within the spin systems of the bicyclic framework. For protons that are spatially close but not necessarily coupled through bonds, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial. For instance, NOE correlations would be expected between the bridgehead protons (H1, H5) and the NH proton, as well as between the axial protons at C2 and C4 and the cyclopropyl protons, depending on the stereochemistry.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum suitable for the detailed analysis of 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
2D NMR Experiments:
-
COSY: Acquire a phase-sensitive gradient-enhanced COSY spectrum to identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (typically 300-800 ms for small molecules) to identify through-space correlations.
-
Conclusion
The ¹H NMR chemical shift assignment of 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] is a non-trivial task that demands a systematic approach. By leveraging a deep understanding of fundamental NMR principles, including inductive and anisotropic effects, and by making careful comparisons with structurally related analogs, a reliable predicted assignment can be constructed. The application of a comprehensive suite of 2D NMR experiments is essential for the unambiguous experimental verification of these assignments. This guide provides a robust framework for researchers to confidently approach the structural elucidation of this and other complex spirocyclic systems, thereby accelerating the pace of innovation in drug discovery and chemical biology.
References
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. [Link]
-
Base-catalyzed custom synthesis of bicyclo[3.2.1]octane scaffolds. Arkivoc. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Arkivoc. [Link]
-
Carbon-13 nuclear magnetic resonance chemical shifts in .beta.,.gamma.-unsaturated bicyclo[3.2.1]octane systems. Wiley Online Library. [Link]
-
Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. National Institutes of Health. [Link]
-
Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Korea Science. [Link]
-
Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed. [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Universidade de Coimbra. [Link]
-
1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Link]
-
The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Royal Society of Chemistry. [Link]
-
A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems. Royal Society of Chemistry. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Anisotropic effect in 1H NMR. YouTube. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health. [Link]
-
Anisotropy and NMR spectroscopy. SciSpace. [Link]
-
Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. National Institutes of Health. [Link]
-
The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. [Link]
-
14.16: Protons Bonded to Oxygen and Nitrogen. Chemistry LibreTexts. [Link]
-
Nitrogen NMR. University of Ottawa. [Link]
-
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride. PubChem. [Link]
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- 12. Nitrogen NMR [chem.ch.huji.ac.il]
Mass spectrometry fragmentation patterns of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
An In-Depth Guide to the Mass Spectrometric Fragmentation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] and its Analogs
This guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], a unique spirocyclic amine with significant potential in medicinal chemistry and drug development.[1] By understanding its fragmentation behavior, researchers can achieve unambiguous identification, structural elucidation, and impurity profiling. We will compare its fragmentation pathways with structurally related bicyclic alkaloids to provide a comprehensive analytical framework.
The core structure, an 8-azabicyclo[3.2.1]octane (nortropane) skeleton, is a privileged scaffold found in numerous biologically active tropane alkaloids.[2] The addition of a spiro-fused cyclopropane ring at the C-3 position introduces significant ring strain and unique stereochemical constraints, which are expected to create highly characteristic fragmentation patterns not observed in simpler analogs. This guide will leverage foundational principles of mass spectrometry to predict these pathways, providing a valuable resource for researchers working with this novel class of compounds.
Fundamental Principles of Fragmentation in Cyclic and Bicyclic Amines
The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The most abundant fragment ions observed in a spectrum are typically the most stable ones. For a molecule like 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], fragmentation is primarily directed by the nitrogen atom and the inherent strain of its polycyclic structure.
-
The Nitrogen Rule : A fundamental principle in mass spectrometry, the nitrogen rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[3] The free base of our target compound, C₉H₁₅N, has a molecular weight of 137.22, adhering to this rule.
-
Alpha (α)-Cleavage : This is the most common and significant fragmentation pathway for aliphatic and alicyclic amines.[4][5] The ionization process often removes a non-bonding electron from the nitrogen atom. The resulting radical cation is stabilized by the cleavage of a carbon-carbon bond adjacent (in the α-position) to the nitrogen. This homolytic cleavage results in the formation of a highly stable, resonance-stabilized iminium cation and an alkyl radical. For cyclic amines, this cleavage typically initiates a ring-opening event.
-
Influence of Ring Strain : The bicyclo[3.2.1]octane system possesses moderate ring strain, but the fused cyclopropane ring introduces a region of high strain. The relief of this strain is a powerful thermodynamic driving force for fragmentation.[6] We can anticipate fragmentation pathways that involve the opening or cleavage of the three-membered ring.[7]
-
Ionization Techniques :
-
Electron Ionization (EI) : This hard ionization technique uses high-energy electrons (typically 70 eV) to ionize the molecule, imparting significant internal energy. This leads to extensive and complex fragmentation, providing a detailed "fingerprint" of the molecule.[8]
-
Electrospray Ionization (ESI) : A soft ionization technique, ESI is commonly coupled with liquid chromatography (LC-MS). It typically protonates the basic nitrogen atom to form an [M+H]⁺ ion with little initial fragmentation. Fragmentation is then induced in a controlled manner through collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS), allowing for systematic structural analysis.[9][10]
-
Predicted Fragmentation Pathways of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Based on the principles outlined above, we can predict several high-probability fragmentation pathways for the molecular ion (m/z 137 in EI-MS) or the protonated molecule (m/z 138 in ESI-MS/MS).
Pathway A: Dominant α-Cleavage and Ring Opening
The most favorable initiation site is the nitrogen atom. α-cleavage can occur at the C1-C2 or C5-C4 bonds. Due to the symmetry of the bridged system, cleavage at either C1 or C5 is equivalent. This initial bond scission opens the six-membered ring, leading to a distonic radical cation which can then undergo further fragmentation. A subsequent hydrogen transfer and cleavage is predicted to form a stable, conjugated iminium ion.
Pathway B: Cyclopropane-Driven Fragmentation
The high strain of the spiro-cyclopropane ring makes it a likely point of fragmentation. A common pathway for cyclopropyl groups is ring opening to form a propenyl-like radical, or the elimination of a stable neutral molecule like ethene (C₂H₄, loss of 28 Da). This pathway would be highly characteristic of the spiro-cyclopropane moiety.
Pathway C: Bicyclic Core Fragmentation (Retro-Diels-Alder Type)
Although not a classical retro-Diels-Alder (RDA) reaction, bicyclic systems like this can undergo concerted or stepwise fragmentation that resembles an RDA pathway. This involves the cleavage of two bonds within the bicyclic core to release a stable neutral component (e.g., ethylene or cyclobutene derivatives) and a charged diene or dienophile. This pathway is well-documented for tropane alkaloids and would be a significant indicator of the underlying bicyclo[3.2.1]octane skeleton.[10]
The diagram below illustrates these proposed fragmentation cascades originating from the protonated molecule, as would be observed in an ESI-MS/MS experiment.
Caption: Predicted fragmentation pathways for protonated 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane].
Summary of Predicted Key Fragments
The following table summarizes the key ions we predict to observe in the mass spectrum.
| Predicted m/z | Proposed Ion Structure/Composition | Originating Pathway | Diagnostic Value |
| 138 | [C₉H₁₅N + H]⁺ | Precursor Ion (ESI) | Confirms molecular weight of the analyte. |
| 137 | [C₉H₁₅N]⁺˙ | Molecular Ion (EI) | Confirms molecular weight and odd N count. |
| 110 | [C₇H₁₂N]⁺ | Pathway A or B | Indicates loss of ethene from cyclopropane or α-cleavage product. |
| 96 | [C₆H₁₀N]⁺ | Pathway C | Characteristic fragment of the bicyclo[3.2.1]octane core. |
| 82 | [C₅H₈N]⁺ | Pathway C | Further fragmentation of the bicyclic core. |
Comparative Analysis with Structurally Related Compounds
To highlight the unique fragmentation signature of the spiro-cyclopropane moiety, we compare its predicted spectrum to that of two well-known, structurally related compounds.
-
Nortropane (8-Azabicyclo[3.2.1]octane) : This is the parent bicyclic amine without any substitution at C-3. Its fragmentation is dominated by α-cleavage, leading to a primary fragment from the loss of an ethyl radical. The complex pathways involving cyclopropane are absent.
-
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) : A common tropane alkaloid, tropinone features a ketone at C-3. Its fragmentation is directed by both the nitrogen and the carbonyl group, often involving α-cleavage followed by the loss of CO (28 Da) or ketene (CH₂CO, 42 Da).
| Compound | Molecular Weight | Key Fragments (m/z) | Distinguishing Fragmentation Driver |
| Target Molecule | 137 | 110, 96, 82 | Spiro-cyclopropane ring strain |
| Nortropane | 111 | 82, 68 | Simple α-cleavage of the unsubstituted ring |
| Tropinone | 139 | 110, 96, 82, 57 | Carbonyl group (loss of CO, ketene) |
This comparison shows that while some fragments of the core bicyclic structure (e.g., m/z 96, 82) may be common, the presence and relative abundance of fragments like m/z 110 (loss of C₂H₄) would be a strong indicator for the presence of the spiro-cyclopropane group.
Experimental Protocols for Mass Spectrometric Analysis
To validate these predictions, the following protocols are recommended. They are designed to be self-validating systems, providing robust and reproducible data.
Protocol 1: GC-EI-MS for Volatile Analysis
This method is ideal for analyzing the free base form of the compound and obtaining a detailed, library-searchable fragmentation pattern.
1. Sample Preparation: a. Accurately weigh ~1 mg of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride. b. Dissolve in 1 mL of methanol. c. Add 50 µL of concentrated ammonium hydroxide to neutralize the HCl salt and liberate the free base. d. Add 1 mL of dichloromethane, vortex for 30 seconds, and allow the layers to separate. e. Carefully transfer the bottom organic layer to a new vial for analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injection Volume: 1 µL (splitless mode).
- Inlet Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at 1.2 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
Protocol 2: LC-ESI-MS/MS for Comprehensive Structural Analysis
This method is suited for analyzing the salt form directly and provides controlled fragmentation data to confirm the proposed pathways.
1. Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 10 mL of 50:50 acetonitrile:water with 0.1% formic acid to create a 100 µg/mL stock solution. c. Further dilute to a working concentration of 1 µg/mL using the same solvent.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.[11]
- Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS Conditions:
- Ionization Mode: Positive Electrospray (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 120°C.
- MS¹ Scan Range: m/z 50-500.
- MS² (Tandem MS): Select m/z 138 as the precursor ion. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.[9]
The diagram below outlines the general workflow for obtaining and interpreting mass spectral data.
Caption: General experimental workflow for mass spectrometric analysis.
Conclusion
The mass spectrometric fragmentation of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] is predicted to be a rich and informative process, driven primarily by α-cleavage initiated by the nitrogen atom and relief of the significant strain in the spiro-cyclopropane ring. The resulting fragmentation pattern, particularly the loss of a 28 Da neutral (C₂H₄), should serve as a highly diagnostic signature to distinguish it from other bicyclic alkaloids like nortropane or tropinone. The experimental protocols provided offer robust methods for confirming these predicted pathways and establishing a definitive analytical fingerprint for this important class of molecules.
References
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Zhou, M., et al. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145-1157. Available at: [Link]
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A Comparative Guide to the Pharmacokinetic Properties of Spirocyclic and Bicyclic Amines
Introduction: Beyond the Flatland of Drug Discovery
In modern medicinal chemistry, the principle of "escaping from flatland" has become a cornerstone of rational drug design. This strategy advocates for moving away from flat, aromatic, sp²-hybridized structures towards more three-dimensional, sp³-rich molecular architectures.[1][2] The rationale is compelling: molecules with greater three-dimensionality often exhibit improved physicochemical properties, which can translate into superior pharmacokinetic (PK) profiles and clinical success.[1][2]
Among the most valuable scaffolds in this paradigm are saturated heterocycles, particularly spirocyclic and bicyclic amines. Their rigid, complex structures offer a unique ability to project functional groups into three-dimensional space, enabling precise interactions with biological targets.[3] However, the impact of these scaffolds extends far beyond target binding. Their distinct topologies profoundly influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
This guide provides an in-depth comparison of the pharmacokinetic profiles of spirocyclic and bicyclic amines, offering field-proven insights and experimental frameworks for their evaluation. We will explore the causal relationships between their unique structures and their behavior in vivo, equipping researchers, scientists, and drug development professionals with the knowledge to strategically leverage these scaffolds in their discovery programs.
Structural and Physicochemical Distinctions
Before delving into pharmacokinetics, it is crucial to understand the fundamental structural differences between these two classes of amines.
-
Spirocyclic Amines: Characterized by two or more rings connected by a single, shared quaternary carbon atom (the spiro atom).[1] This arrangement creates a rigid, kinked geometry.
-
Bicyclic Amines: Feature two rings that share two common atoms. They can be further classified as:
-
Fused: The two shared atoms are directly adjacent.
-
Bridged: The two shared atoms (bridgeheads) are separated by one or more atoms on each path connecting them.
-
These structural constraints directly influence key physicochemical properties that govern pharmacokinetics.
Caption: Fundamental structural differences between spirocyclic and bicyclic amines.
The introduction of these scaffolds typically increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that correlates with improved clinical success.[2] This shift away from planarity generally leads to enhanced aqueous solubility, a critical factor for oral absorption and formulation.[3] For instance, incorporating an oxygen atom into a spirocyclic core to create an oxa-spirocycle has been shown to significantly improve water solubility and lower lipophilicity.[4]
Comparative Pharmacokinetic (ADME) Profiles
The true value of these scaffolds is realized in their ability to modulate the ADME profile of a drug candidate. Optimization of ADME properties is frequently the most challenging phase of drug discovery.[5]
Absorption & Bioavailability
For a drug to be orally bioavailable, it must dissolve in the gastrointestinal tract and permeate the intestinal wall.
-
Spirocyclic Amines: The inherent rigidity and increased sp³ character of spirocycles can lead to improved aqueous solubility.[3] Furthermore, studies have shown that spirocyclic moieties can enhance metabolic stability and permeability. Certain spirocyclic secondary amine derivatives have been identified as highly potent and bioavailable inhibitors in preclinical studies.[6]
-
Bicyclic Amines: The rigid framework of bicyclic amines can also confer favorable absorption properties. An integrated study on bicyclic structures found that properties like the number of hydrogen-bond donors and rotatable bonds had a major impact on Caco-2 permeability, an in vitro model for intestinal absorption.[7]
Distribution
Once absorbed, a drug distributes throughout the body, a process influenced by plasma protein binding (PPB), tissue permeability, and potential for crossing the blood-brain barrier (BBB).
-
Spirocyclic Amines: By replacing flatter, more lipophilic moieties (like piperidine or morpholine) with azaspirocycles, researchers have successfully lowered lipophilicity (LogD), which can reduce non-specific protein binding and improve the unbound fraction of the drug available to engage its target.[1][2] The rigid conformation can also be optimized to avoid recognition by efflux transporters like P-glycoprotein (P-gp) at the BBB, a critical step for developing CNS-penetrant drugs.[8]
-
Bicyclic Amines: Rigid bicyclic amines can also exhibit improved solubility profiles and provide unique geometries for interacting with proteins, which influences their distribution.[9] Their defined shape can be engineered to either facilitate or prevent passage across biological membranes, depending on the therapeutic goal.
Metabolism
Metabolic stability is arguably the most significant advantage offered by these scaffolds. Rapid metabolism by cytochrome P450 (CYP) enzymes is a primary reason for drug candidate failure.
-
Spirocyclic Amines: The quaternary spiro-carbon and the surrounding rigid architecture are poorly recognized by degradative enzymes.[10] This structure effectively "shields" potential metabolic "soft spots" from CYP enzymes, leading to enhanced metabolic stability and a longer half-life.[1][2][11] This effect is a cornerstone of their utility in medicinal chemistry.
-
Bicyclic Amines: Similarly, the rigid, three-dimensional nature of bridged and fused bicyclic amines can block sites susceptible to metabolic attack, enhancing stability.[9] The compact structure reduces the number of freely rotating bonds, presenting a less favorable substrate for metabolic enzymes compared to more flexible analogues.
Caption: Steric shielding by 3D scaffolds enhances metabolic stability.
Excretion
The route and rate of excretion are determined by a compound's properties, including its metabolism and solubility. By improving metabolic stability, spirocyclic and bicyclic amines are less likely to be cleared rapidly by hepatic metabolism. Their often-enhanced solubility can facilitate renal clearance.
Safety & Toxicology Profile: The hERG Challenge
A critical off-target liability, particularly for amine-containing compounds, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12] hERG blockade can lead to fatal cardiac arrhythmias.[13]
-
Spirocyclic Amines: Highly lipophilic basic amines are frequently associated with hERG inhibition and general cytotoxicity.[14] The introduction of a spirocycle can be a powerful strategy to mitigate this risk. By reducing lipophilicity and locking the conformation of the molecule, a spirocyclic scaffold can orient the basic amine in a way that disfavors binding to the hERG channel pore.[1] For example, replacing a piperidine with a 2-oxa-6-azaspiro[3.3]octane moiety has been shown to reduce hERG activity.[1]
-
Bicyclic Amines: While less frequently cited specifically for hERG mitigation in the initial search, the same principles apply. The rigid conformational constraint of a bicyclic system can be used to control the spatial relationship between the basic amine and aromatic features, which is a key determinant of hERG binding.[13]
Data Summary: A Head-to-Head Comparison
| Pharmacokinetic Parameter | Spirocyclic Amines | Bicyclic Amines | Rationale & Causality |
| Solubility | Generally Improved | Generally Improved | Increased Fsp³ character and non-planar structure disrupt crystal lattice packing, favoring dissolution.[1][3] |
| Permeability | Often Enhanced | Favorable | The rigid structure can pre-organize the molecule into a conformation suitable for membrane transit.[7] |
| Oral Bioavailability | Frequently Improved | Can be High | A combination of good solubility, permeability, and metabolic stability often leads to improved oral exposure.[6] |
| Metabolic Stability | Significantly Enhanced | Significantly Enhanced | 3D structure provides steric hindrance, blocking access of metabolic enzymes (e.g., CYPs) to labile sites.[2][9][11] |
| hERG Inhibition Risk | Can be Mitigated | Can be Mitigated | Reduced lipophilicity and rigid conformation can prevent optimal binding geometry within the hERG channel.[1][14] |
| Brain Penetration | Modulatable | Modulatable | Can be designed to either avoid or engage with efflux transporters like P-gp at the blood-brain barrier.[8] |
Experimental Protocols for Pharmacokinetic Evaluation
A robust evaluation of these scaffolds requires a tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies. This "Design-Make-Test-Analyze" cycle is essential for efficient drug discovery.[15]
Caption: A tiered workflow for pharmacokinetic characterization of drug candidates.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay provides an early, rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[16][17] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes. A low clearance rate in this assay is predictive of better stability in vivo.
Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system solution on ice.
-
Incubation Mixture: In a 96-well plate, combine the test compound (typically at 1 µM final concentration) with the liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to pellet the protein. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).
Protocol 2: In Vitro hERG Inhibition using Patch-Clamp Electrophysiology
Causality: This is the gold-standard assay for definitively assessing a compound's potential to block the hERG potassium channel.[12] It directly measures the flow of ions through the channel in the presence of the test compound, providing a highly accurate IC₅₀ value.
Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).[18]
-
Whole-Cell Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents (I_hERG). A typical protocol involves a depolarization step to open the channels, followed by a repolarization step to measure the characteristic "tail current."[12]
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Measurement: The hERG tail current is measured before (control) and after the application of each concentration of the compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. These data are then fitted to a concentration-response curve to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Causality: This experiment provides the most comprehensive data on how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[19][20] It is critical for understanding a compound's exposure profile (Cmax, AUC) and half-life, which are essential for predicting human dose and scheduling.[21][22]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g), which are commonly used for PK studies.[23] Animals should be cannulated (e.g., jugular vein) for serial blood sampling.
-
Dosing Groups:
-
Intravenous (IV) Group: The compound is administered as a single bolus via the tail vein (e.g., 1-2 mg/kg). This group defines the drug's distribution and clearance, and is used to calculate absolute bioavailability.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg). This group assesses oral absorption.
-
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein cannula at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[24] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The plasma samples are processed (e.g., protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using PK software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Absolute oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion
Spirocyclic and bicyclic amines are powerful tools in the medicinal chemist's arsenal for escaping "flatland." Their value lies not only in their ability to create potent and selective ligands but also in their profound and often beneficial impact on pharmacokinetic properties. By introducing conformational rigidity and three-dimensionality, these scaffolds can simultaneously enhance metabolic stability, improve solubility, and mitigate off-target toxicities like hERG inhibition.
While general trends favor these structures, it is crucial to recognize that the ADME profile of any given molecule is a result of its total constitution. A deep understanding of the structural principles outlined in this guide, coupled with a rigorous and logical experimental evaluation cascade, is paramount. By strategically employing these advanced scaffolds and validating their properties through robust in vitro and in vivo assays, drug discovery teams can significantly increase the probability of identifying and advancing drug candidates with a higher likelihood of clinical success.
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A Comparative Spectroscopic Guide to 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] and Related Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Three-dimensional, rigid structures are of particular interest as they can provide precise vectoral presentation of functional groups for optimal target engagement. The 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold has emerged as a compelling structural motif, blending the conformational rigidity of the bicyclo[3.2.1]octane system with the unique spatial and electronic characteristics of a spiro-fused cyclopropane ring.[1] This guide provides a detailed spectroscopic characterization of this scaffold, offering a comparative analysis with related structures to aid researchers in its identification and utilization in drug discovery programs.
The tropane alkaloid core, N-methyl-8-azabicyclo[3.2.1]octane, is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs.[2] The introduction of a spiro-cyclopropane moiety at the C3 position introduces a significant structural perturbation, creating a unique chemical entity with potential applications in the development of novel therapeutics for neurological disorders.[1]
Expected Spectroscopic Signature of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
While comprehensive, publicly available experimental spectra for 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] are limited, we can predict its characteristic spectroscopic features based on the well-understood behavior of its constituent parts: the 8-azabicyclo[3.2.1]octane core and the spiro-cyclopropane ring.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the rigid, asymmetric nature of the molecule. Key expected signals include:
-
Cyclopropane Protons: The four protons on the spiro-fused cyclopropane ring are expected to appear as a complex multiplet in the highly shielded region of the spectrum, typically between 0.5 and 1.5 ppm. Their diastereotopicity will likely result in distinct signals with geminal and cis/trans couplings.
-
Bridgehead Protons: The two bridgehead protons of the bicyclo[3.2.1]octane system (C1 and C5) are expected to be deshielded relative to other aliphatic protons and will likely appear as broad multiplets.
-
Bicyclic Ring Protons: The remaining methylene protons of the bicyclo[3.2.1]octane ring will present as a series of complex, overlapping multiplets in the range of 1.5 to 3.0 ppm. Steric compression effects, where protons are forced into close proximity, may lead to significant deshielding of certain protons.[3]
-
Protons adjacent to Nitrogen: The protons on the carbons alpha to the nitrogen atom (C1 and C7) will be deshielded due to the inductive effect of the nitrogen, with their chemical shifts influenced by the protonation state of the amine.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton:
-
Cyclopropane Carbons: The spiro carbon (C3) will be a quaternary carbon with a chemical shift in the range of 20-30 ppm. The two methylene carbons of the cyclopropane ring will be highly shielded, appearing at approximately 5-15 ppm.[4]
-
Bicyclic Ring Carbons: The carbons of the 8-azabicyclo[3.2.1]octane framework will resonate in the typical aliphatic region (20-60 ppm). The carbons adjacent to the nitrogen (C1 and C7) will be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by C-H and C-N stretching and bending vibrations:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the bicyclic system.[5] The C-H bonds of the cyclopropane ring may show slightly higher frequency stretches, around 3000-3100 cm⁻¹.[6]
-
N-H Stretching: If the amine is secondary (unsubstituted on the nitrogen), a weak to medium absorption is expected in the 3300-3500 cm⁻¹ region.
-
C-N Stretching: A medium to weak absorption in the 1000-1250 cm⁻¹ region.
-
CH₂ Bending: Characteristic scissoring and rocking vibrations for the methylene groups will be present in the fingerprint region (below 1500 cm⁻¹).[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₁₅N, MW = 137.22 g/mol ). The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic cleavages of the bicyclic ring system. The hydrochloride salt (C₉H₁₆ClN, MW = 173.68 g/mol ) will show a more complex pattern, often with the loss of HCl.[1]
Comparative Analysis with Alternative Scaffolds
The unique spectroscopic features of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] become more apparent when compared to related structures.
| Scaffold | Key Differentiating Spectroscopic Features |
| 8-Azabicyclo[3.2.1]octane (Nortropane) | Lacks the highly shielded proton and carbon signals characteristic of the spiro-cyclopropane ring. The ¹H NMR spectrum is generally simpler in the upfield region.[8] |
| Spiro[3.3]heptan-1-amine | While containing a spirocyclic system, it lacks the rigid bicyclic framework. The ¹H NMR spectrum will show fewer, broader signals due to greater conformational flexibility. |
| 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | The presence of fluorine atoms will introduce significant changes. In ¹³C NMR, the carbons attached to fluorine will show large one-bond C-F coupling constants. The ¹⁹F NMR spectrum will be a key diagnostic tool.[9][10] |
| 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] | The diazirine ring is a strained three-membered ring containing two nitrogen atoms. This will significantly alter the electronic environment and lead to different chemical shifts for the spiro carbon and adjacent protons compared to the cyclopropane analog.[11] |
Experimental Protocols
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a small molecule.
Detailed Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For the free base, CDCl₃ can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent for locking.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source for the hydrochloride salt or an electron ionization (EI) source for the free base.
-
Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Infuse the solution directly into the ESI source.
-
Sample Preparation (EI): Introduce a small amount of the solid or a solution in a volatile solvent into the EI source via a direct insertion probe or GC inlet.
-
Acquisition:
-
ESI-MS: Acquire the spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
EI-MS: Use a standard electron energy of 70 eV.
-
-
Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Logical Framework for Structural Elucidation
Caption: Logical flow for elucidating the structure of an unknown compound using spectroscopic data.
Conclusion
The 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold possesses a unique and predictable spectroscopic signature that distinguishes it from other related bicyclic and spirocyclic amines. A thorough understanding of its expected NMR, IR, and MS characteristics is crucial for chemists working with this and similar molecular frameworks. By employing the standardized analytical protocols outlined in this guide, researchers can confidently identify and characterize these valuable building blocks, accelerating the pace of innovation in drug discovery.
References
- Smolecule. (2023, August 16). 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride.
- Schmidt, A., & Schote, S. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg.
- BLD Pharm. (n.d.). 2031260-37-2|8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride.
- PubChem. (n.d.). 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride.
- ChemScene. (n.d.). 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] hydrochloride.
- SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-.
- BLDpharm. (n.d.). 2044713-88-2|3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane].
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- Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
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- Illinois State University. (2015). Infrared Spectroscopy.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
